MKC3946
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-hydroxy-6-[5-(4-methylpiperazine-1-carbonyl)thiophen-2-yl]naphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-22-8-10-23(11-9-22)21(26)20-7-6-19(27-20)15-2-4-16-14(12-15)3-5-18(25)17(16)13-24/h2-7,12-13,25H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQVBMWPWPTSNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(S2)C3=CC4=C(C=C3)C(=C(C=C4)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The IRE1α RNase Inhibitor MKC3946: A Deep Dive into its Mechanism of Action in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Multiple myeloma (MM), a malignancy of plasma cells, is characterized by the prodigious production of monoclonal immunoglobulins, leading to chronic endoplasmic reticulum (ER) stress. To survive this proteotoxic environment, MM cells heavily rely on the Unfolded Protein Response (UPR), a complex signaling network. A key sensor in the UPR is the inositol-requiring enzyme 1α (IRE1α), which possesses both kinase and endoribonuclease (RNase) activity. Upon activation, IRE1α's RNase domain mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, generating the potent transcription factor XBP1s. XBP1s, in turn, orchestrates the transcription of genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby promoting cell survival. The critical dependence of MM cells on the IRE1α-XBP1 axis has positioned it as a compelling therapeutic target. MKC3946 is a small molecule inhibitor that selectively targets the RNase activity of IRE1α, offering a promising strategy to disrupt this pro-survival signaling in multiple myeloma. This technical guide provides a comprehensive overview of the mechanism of action of this compound in multiple myeloma, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of IRE1α-Mediated XBP1 Splicing
This compound functions as a potent and specific inhibitor of the endoribonuclease domain of IRE1α.[1][2] By binding to IRE1α, this compound allosterically prevents the splicing of XBP1 mRNA into its active form, XBP1s, without affecting the kinase activity of IRE1α.[1][3] This targeted inhibition disrupts the adaptive UPR signaling cascade that is constitutively active and essential for the survival of malignant plasma cells.[4][5] The blockade of XBP1 splicing leads to a decrease in the expression of XBP1s target genes, which are crucial for managing the high protein synthesis load in multiple myeloma cells.[1][3] Consequently, the accumulation of unfolded and misfolded proteins overwhelms the ER's capacity, leading to unresolved ER stress and ultimately triggering apoptosis.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in multiple myeloma.
Table 1: In Vitro Efficacy of this compound in Multiple Myeloma Cell Lines
| Cell Line | Assay Type | Parameter | Value | Reference |
| RPMI 8226 | MTT Assay | IC50 (48h) | ~10 µM | [1] |
| INA-6 | [3H]-thymidine uptake | Growth Inhibition | Dose-dependent | [6] |
| OPM-2 | MTT Assay | IC50 (48h) | >12.5 µM | [1] |
| U266 | MTT Assay | IC50 (48h) | >12.5 µM | [1] |
Table 2: Synergistic Effects of this compound with Bortezomib (B1684674)
| Cell Line | Combination | Assay | Key Finding | Reference |
| RPMI 8226 | This compound + Bortezomib | Annexin V/PI | Enhanced apoptosis | [1] |
| INA-6 | This compound + Bortezomib | [3H]-thymidine uptake | Enhanced growth inhibition | [6] |
| Primary MM cells | This compound + Bortezomib | Cell Viability | Significantly enhanced cytotoxicity | [1] |
Table 3: In Vivo Efficacy of this compound in a Murine Xenograft Model (RPMI 8226 cells)
| Treatment Group | Parameter | Result | Reference | |---|---|---|---|---| | this compound | Tumor Growth | Significant inhibition vs. control |[1][4] | | this compound + Bortezomib (low dose) | Tumor Growth | Significant inhibition vs. control and bortezomib alone |[4] |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway
References
- 1. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Apoptotic Effects of Bortezomib and Methylstat on Multiple Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
The Cellular Target of MKC3946: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MKC3946 is a potent and specific small-molecule inhibitor that targets the endoribonuclease (RNase) domain of Inositol-requiring enzyme 1α (IRE1α). IRE1α is a critical sensor and transducer of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). By inhibiting the RNase activity of IRE1α, this compound effectively blocks the splicing of X-box binding protein 1 (XBP1) mRNA, a key event in the UPR that leads to the production of the active transcription factor XBP1s. This inhibition of the IRE1α-XBP1s pathway has significant implications for cancer therapy, particularly in malignancies such as multiple myeloma that are highly dependent on the UPR for survival. This technical guide provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and the experimental data supporting its therapeutic potential.
Introduction: The Unfolded Protein Response and the Role of IRE1α
The endoplasmic reticulum (ER) is a vital organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. Various physiological and pathological conditions can disrupt the protein-folding capacity of the ER, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this stress, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating the expression of ER chaperones and folding enzymes, and enhancing the degradation of misfolded proteins through a process called ER-associated degradation (ERAD).
The UPR is initiated by three ER-transmembrane proteins: IRE1α, PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). Among these, IRE1α is the most conserved UPR sensor and possesses both a kinase and an endoribonuclease (RNase) domain. Upon ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. The primary substrate for the IRE1α RNase is the mRNA encoding the transcription factor X-box binding protein 1 (XBP1).
This compound: A Specific Inhibitor of the IRE1α Endoribonuclease Domain
This compound is a small molecule that has been identified as a potent and selective inhibitor of the endoribonuclease activity of IRE1α.[1][2][3] It specifically targets the RNase domain, thereby preventing the splicing of XBP1 mRNA.[1] Notably, this compound does not inhibit the kinase activity of IRE1α.[1] This specificity is crucial as the kinase domain of IRE1α is also involved in other signaling pathways, including the activation of JNK, which can have pro-apoptotic effects.
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the endoribonuclease activity of IRE1α. This inhibition prevents the excision of a 26-nucleotide intron from the unspliced form of XBP1 mRNA (XBP1u). Consequently, the downstream production of the spliced, active form of XBP1 (XBP1s) is blocked.[1][2] XBP1s is a potent transcription factor that drives the expression of a wide range of UPR target genes involved in protein folding, quality control, and ERAD. By blocking XBP1s production, this compound disrupts this adaptive response to ER stress.
Quantitative Data on the Activity of this compound
The following tables summarize the quantitative data on the in vitro and in vivo activity of this compound.
Table 1: In Vitro Activity of this compound in Multiple Myeloma (MM) Cell Lines
| Cell Line | Assay | Concentration | Effect | Reference |
| RPMI 8226 | XBP1 Splicing Inhibition | 2.5, 5, 10 µM | Dose-dependent inhibition of Tunicamycin-induced XBP1 splicing. | [1] |
| RPMI 8226 | Cell Viability (MTT Assay) | 0 - 12.5 µM | Modest dose-dependent cytotoxicity. | [4] |
| INA-6 | Cell Viability (MTT Assay) | 0 - 12.5 µM | Modest dose-dependent cytotoxicity. | [4] |
| Primary MM cells | XBP1 Splicing Inhibition | 10 µM | Inhibition of basal XBP1 splicing. | [4] |
| Normal Mononuclear Cells | Cell Viability | Not specified | No toxicity observed. | [1] |
Table 2: In Vitro Synergy of this compound with other Anti-Myeloma Agents
| Cell Line | Combination Agent | This compound Concentration | Effect | Reference |
| RPMI 8226 | Bortezomib (10 nM) | 10 µM | Significant enhancement of cytotoxicity and apoptosis. | [1] |
| RPMI 8226 | 17-AAG (1 µM) | 10 µM | Significant enhancement of cytotoxicity and apoptosis. | [1] |
| INA-6 | Bortezomib | 5, 10 µM | Enhanced cytotoxicity even in the presence of bone marrow stromal cells or IL-6. | [5] |
| INA-6 | 17-AAG | 5, 10 µM | Enhanced cytotoxicity even in the presence of bone marrow stromal cells or IL-6. | [5] |
Table 3: In Vivo Activity of this compound in a Multiple Myeloma Xenograft Model
| Animal Model | Treatment | Dosage | Effect | Reference |
| RPMI 8226 Xenograft (SCID mice) | This compound | 100 mg/kg, i.p. daily | Significant reduction in tumor growth. | [3] |
| RPMI 8226 Xenograft (SCID mice) | This compound + Bortezomib | 100 mg/kg this compound + low-dose Bortezomib | Significant inhibition of tumor growth compared to control and Bortezomib alone. | [1] |
| Tunicamycin-induced ER stress model | This compound | Not specified | Inhibition of XBP1 splicing in vivo. | [6] |
Signaling Pathways Modulated by this compound
Inhibition of the IRE1α-XBP1s pathway by this compound leads to a cascade of downstream signaling events, ultimately promoting apoptosis in cancer cells.
Enhancement of ER Stress and Induction of Apoptosis
By blocking the adaptive UPR pathway mediated by XBP1s, this compound exacerbates ER stress within cancer cells. This heightened and unresolved ER stress triggers the terminal UPR, leading to apoptosis. A key mediator of ER stress-induced apoptosis is the transcription factor CHOP (C/EBP homologous protein), which is upregulated following treatment with this compound, particularly in combination with other ER stressors like bortezomib.[1]
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.
Cell Culture
-
Cell Lines: RPMI 8226 and INA-6 multiple myeloma cell lines are commonly used.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
RT-PCR for XBP1 Splicing Analysis
-
Cell Treatment: Seed cells at an appropriate density and treat with this compound at the desired concentrations (e.g., 0-10 µM) for a specified duration (e.g., 3-24 hours). Tunicamycin (e.g., 5 µg/mL) can be used to induce ER stress.
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
Forward Primer: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Reverse Primer: 5'-GGGGCTTGGTATATATGTGG-3'
-
-
Gel Electrophoresis: Analyze the PCR products on a 2-3% agarose (B213101) gel. The unspliced XBP1 (XBP1u) will appear as a larger band, while the spliced XBP1 (XBP1s) will be a smaller band.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed multiple myeloma cells (e.g., 2 x 10⁴ cells/well) in a 96-well plate in a final volume of 100 µL of culture medium.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound for the desired time (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Western Blot Analysis
-
Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against proteins of interest (e.g., IRE1α, phospho-IRE1α, CHOP, PARP, Caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Detection: Incubate the membrane with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound and/or other agents as required. Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vivo Xenograft Model
-
Animal Model: Use immunocompromised mice (e.g., SCID or NOD/SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of RPMI 8226 cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Drug Administration: Once tumors reach a certain size (e.g., 100-150 mm³), randomize the mice into treatment groups and begin administration of this compound (e.g., 100 mg/kg, i.p., daily) and/or other drugs.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., RT-PCR for XBP1 splicing).
Conclusion
This compound is a highly specific inhibitor of the endoribonuclease domain of IRE1α, a key component of the Unfolded Protein Response. Its mechanism of action, involving the blockade of XBP1 mRNA splicing, leads to the accumulation of unresolved ER stress and subsequent apoptosis in cancer cells, particularly those that are heavily reliant on the UPR for survival, such as multiple myeloma. The preclinical data, both in vitro and in vivo, strongly support the therapeutic potential of this compound, especially in combination with other anti-cancer agents that induce ER stress. This in-depth technical guide provides a comprehensive resource for researchers and drug development professionals interested in the cellular target and mechanism of action of this compound and its potential as a novel cancer therapeutic.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. 2.2. Cell Viability (MTT) Assay [bio-protocol.org]
- 3. MTT Assay [bio-protocol.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to IRE1α-XBP1 Signaling and its Inhibition by MKC3946
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Inositol-requiring enzyme 1α (IRE1α)-X-box binding protein 1 (XBP1) signaling pathway is a critical component of the Unfolded Protein Response (UPR), a cellular mechanism to cope with endoplasmic reticulum (ER) stress. In various pathological conditions, particularly in cancers like multiple myeloma which are characterized by high protein synthesis, the IRE1α-XBP1 pathway is constitutively active and serves a pro-survival role.[1][2] This makes it a compelling therapeutic target. MKC3946 is a potent and selective small-molecule inhibitor of the IRE1α endoribonuclease (RNase) domain. By blocking the unconventional splicing of XBP1 mRNA, this compound prevents the formation of the active transcription factor XBP1s, leading to an accumulation of unresolved ER stress and promoting apoptosis in cancer cells.[2][3][4] This guide provides a detailed overview of the IRE1α-XBP1 pathway, the mechanism of this compound, quantitative data on its efficacy, and detailed protocols for key experimental assays.
The IRE1α-XBP1 Signaling Pathway
Under conditions of ER stress, caused by an accumulation of unfolded or misfolded proteins, the ER-resident chaperone BiP (Binding immunoglobulin protein) dissociates from the luminal domain of IRE1α.[5] This dissociation allows IRE1α to dimerize and trans-autophosphorylate, activating its C-terminal kinase and endoribonuclease (RNase) domains.[4][6]
The activated RNase domain of IRE1α performs an unconventional splicing of the XBP1 mRNA. It excises a 26-nucleotide intron from the unspliced XBP1 (XBP1u) transcript.[2][7][8] This splicing event causes a translational frameshift, leading to the production of a potent transcription factor known as spliced XBP1 (XBP1s).[1][9] XBP1s then translocates to the nucleus, where it upregulates the expression of genes involved in restoring ER homeostasis, including those responsible for protein folding, ER-associated degradation (ERAD), and ER expansion.[2] In certain cancers, this adaptive response is hijacked to support tumor growth and survival.[10]
This compound: Mechanism of Inhibition
This compound is a cell-permeable compound that selectively inhibits the endoribonuclease activity of IRE1α.[4][11] It directly targets the RNase domain, preventing the excision of the 26-nucleotide intron from XBP1u mRNA.[2][12] Crucially, this compound does not inhibit the kinase activity of IRE1α, meaning it does not prevent the autophosphorylation of the enzyme.[3][13]
By blocking XBP1 splicing, this compound prevents the formation of the pro-survival transcription factor XBP1s. This leads to the accumulation of unresolved ER stress. In cancer cells that are highly dependent on this pathway, such as multiple myeloma, this unresolved stress overwhelms the cell's coping mechanisms, activating the terminal UPR and triggering apoptosis.[2][14] This is often associated with the induction of the pro-apoptotic transcription factor CHOP.[2][4] Furthermore, this compound has been shown to enhance the cytotoxic effects of other ER-stress-inducing agents, such as the proteasome inhibitor bortezomib.[4][14]
Quantitative Data Summary
The efficacy of this compound has been quantified in several preclinical studies, primarily in the context of multiple myeloma (MM).
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Condition | Result | Reference |
| IRE1α Inhibition | - | Biochemical Assay | IC₅₀ = 0.39 μM | [15] |
| XBP1 Splicing Inhibition | RPMI 8226 (MM) | Tunicamycin-induced | Dose-dependent inhibition (0-10 μM) | [12][16] |
| Primary MM Cells | Basal | Inhibition observed at 10 μM | [14][16] | |
| Cytotoxicity (48h) | RPMI 8226 (MM) | This compound alone | IC₅₀ ≈ 10 μM | [16] |
| INA-6 (MM) | This compound alone | IC₅₀ > 12.5 μM | [16] | |
| Normal PBMCs | This compound alone | No significant toxicity | [12][14] | |
| Synergistic Cytotoxicity | RPMI 8226 (MM) | + Bortezomib (5 nM) | Significant enhancement | [4] |
| INA-6 (MM) | + Bortezomib (1.25 nM) | Significant enhancement | [4] | |
| RPMI 8226 (MM) | + 17-AAG (150 nM) | Significant enhancement | [4] |
Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model
| Model | Treatment | Dosage | Outcome | Reference |
| ER Stress Model | Tunicamycin (1 mg/kg) + this compound | 50 mg/kg, i.p. | Inhibition of XBP1 splicing in liver | [17] |
| RPMI 8226 Xenograft | This compound Monotherapy | 100 mg/kg, i.p. | Significant tumor growth inhibition | [14][17] |
| RPMI 8226 Xenograft | This compound + Bortezomib | 100 mg/kg + 0.25 mg/kg, i.p. | Significant tumor growth inhibition vs. either agent alone | [17] |
Key Experimental Protocols
The following protocols are foundational for evaluating the efficacy of IRE1α inhibitors like this compound.
XBP1 mRNA Splicing Assay (Conventional RT-PCR)
This assay distinguishes between the unspliced (u) and spliced (s) forms of XBP1 mRNA, providing a direct measure of IRE1α RNase activity.
-
Cell Culture and Treatment:
-
Plate cells (e.g., RPMI 8226) at a suitable density in 6-well plates.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the IRE1α inhibitor (e.g., this compound, 0-10 μM) for a pre-incubation period (e.g., 1-2 hours).
-
Induce ER stress by adding an agent like Tunicamycin (e.g., 5 µg/mL) or Thapsigargin (e.g., 1 µM) for a specified time (e.g., 3-6 hours).[12][18]
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV, Invitrogen) with oligo(dT) or random hexamer primers.
-
-
Polymerase Chain Reaction (PCR):
-
Perform PCR using primers that flank the 26-nucleotide intron of XBP1.
-
Human XBP1 Forward: 5'-CCT TGT AGT TGA GAA CCA GG-3'
-
Human XBP1 Reverse: 5'-GGG GCT TGG TAT ATA TGT GG-3'[9]
-
-
Use a thermal cycler with conditions such as: 95°C for 3 min, followed by 30-35 cycles of (95°C for 30s, 60°C for 30s, 72°C for 30s), and a final extension at 72°C for 5 min.
-
-
Gel Electrophoresis:
-
Resolve the PCR products on a high-resolution 2.5-3% agarose (B213101) gel or a polyacrylamide gel stained with a nucleic acid dye (e.g., ethidium (B1194527) bromide or SYBR Safe).[8]
-
The unspliced XBP1 (XBP1u) product will be 26 base pairs larger than the spliced XBP1 (XBP1s) product.[19]
-
Visualize bands under UV light and quantify using densitometry software (e.g., ImageJ).[20]
-
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | Semantic Scholar [semanticscholar.org]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.igem.org [static.igem.org]
- 8. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IS [thermofisher.com]
- 13. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Role of MKC3946 in Endoplasmic Reticulum Stress: A Technical Guide
Core Principle: Targeting the IRE1α-XBP1 Axis of the Unfolded Protein Response
MKC3946 is a potent and selective small-molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the unfolded protein response (UPR) to endoplasmic reticulum (ER) stress.[1][2][3] Its mechanism of action centers on the specific inhibition of the endoribonuclease (RNase) domain of activated IRE1α.[1][4][5] This targeted inhibition prevents the non-conventional splicing of X-box binding protein 1 (XBP1) mRNA into its active, spliced form (XBP1s).[3][4][5][6] The XBP1s protein is a potent transcription factor that orchestrates the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby promoting cell survival under ER stress.[4][5][7] By blocking XBP1 splicing, this compound effectively curtails this pro-survival signaling pathway, leading to an accumulation of unresolved ER stress and promoting apoptosis, particularly in cells with high secretory loads, such as multiple myeloma (MM) cells.[4][7]
A critical aspect of this compound's mechanism is its selectivity for the RNase domain of IRE1α.[1][4] Studies have shown that this compound does not inhibit the kinase activity of IRE1α, which is responsible for its activation through autophosphorylation.[4][5][6] This is significant because the IRE1α kinase domain can also participate in pro-apoptotic signaling through the recruitment of TRAF2 and activation of the JNK pathway.[4] By leaving the kinase activity intact, this compound may avoid interfering with this pro-death signaling arm of IRE1α, potentially contributing to its overall cytotoxic effect in cancer cells.[4]
The inhibition of the IRE1α-XBP1 pathway by this compound can also lead to a compensatory activation of the PERK branch of the UPR.[4] This is evidenced by increased phosphorylation of eIF2α and elevated expression of ATF4.[4] However, in the face of persistent ER stress exacerbated by this compound, this compensatory response is often insufficient, and the cell is ultimately driven towards a terminal UPR and apoptosis, marked by increased expression of the pro-apoptotic transcription factor CHOP.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative data available on the activity and effects of this compound from various studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line(s) | Value/Effect | Reference(s) |
| IC50 (IRE1α inhibition) | Not specified | 0.39 µM | [2] |
| Concentration for XBP1 splicing inhibition | RPMI 8226 | Effective at 2.5, 5, and 10 µM | [1] |
| Effect on cell viability (alone) | Multiple Myeloma (MM) cell lines | Modest growth inhibition | [1][4] |
| Effect on normal cells | Normal mononuclear cells | No toxicity | [1][8] |
| Combination effect with Bortezomib (B1684674) (10 nM) | RPMI 8226 | Enhanced apoptosis | [4] |
| Combination effect with 17-AAG (1 µM) | RPMI 8226 | Enhanced apoptosis | [4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment Regimen | Outcome | Reference(s) |
| Tunicamycin-induced ER stress model (SCID mice) | 50 mg/kg intraperitoneally | Inhibition of XBP1 splicing in the liver | [4][9] |
| RPMI 8226 human MM xenograft (SCID mice) | 100 mg/kg | Reduced tumor growth and inhibited XBP1 splicing in tumors | [8] |
| RPMI 8226 human MM xenograft (SCID mice) | Not specified | Significant reduction in tumor growth (P < .05 on day 26) | [4] |
| RPMI 8226 human MM xenograft (SCID mice) | Combination with low-dose bortezomib | Significant growth inhibition vs. control (P < .05) and vs. bortezomib alone (P < .001) | [4] |
| INA6 SCID-hu model | Daily treatment for 3 weeks | Significantly inhibited tumor growth (P < .05) and inhibited XBP1 splicing | [4][9] |
Experimental Protocols
Detailed methodologies for key experiments investigating the role of this compound in ER stress are outlined below.
RT-PCR for XBP1 mRNA Splicing
This assay is fundamental to demonstrating the direct molecular effect of this compound on IRE1α's endoribonuclease activity.
-
Objective: To qualitatively and quantitatively assess the inhibition of XBP1 mRNA splicing.
-
Methodology:
-
Cell Culture and Treatment: Culture cells of interest (e.g., RPMI 8226 multiple myeloma cells) to a suitable confluency. Treat cells with an ER stress-inducing agent like tunicamycin (B1663573) (Tm) or thapsigargin (B1683126) (Tg) in the presence or absence of varying concentrations of this compound (e.g., 0-10 µM) for a specified duration (e.g., 3-6 hours).[1]
-
RNA Extraction: Harvest the cells and extract total RNA using a standard method, such as a TRIzol-based reagent or a commercial RNA purification kit.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).
-
Polymerase Chain Reaction (PCR): Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron that is removed by IRE1α.
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel. Three bands may be visible: the unspliced XBP1 (XBP1u), the spliced XBP1 (XBP1s), and a hybrid of the two. The inhibition of splicing is observed as a decrease in the XBP1s band and an increase in the XBP1u band in this compound-treated samples compared to controls.
-
Western Blot Analysis for UPR Proteins
This technique is used to assess the impact of this compound on the expression and phosphorylation status of key proteins in the UPR pathways.
-
Objective: To measure changes in protein levels of IRE1α, phospho-IRE1α, BiP/GRP78, CHOP, and markers of apoptosis (cleaved PARP, cleaved caspase-3).[4]
-
Methodology:
-
Cell Lysis: Following treatment with this compound and/or other ER stressors, wash cells with cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific to the target proteins (e.g., anti-phospho-IRE1α, anti-CHOP).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. GAPDH or β-actin is typically used as a loading control.[4]
-
In Vivo Tumor Xenograft Studies
These experiments are crucial for evaluating the therapeutic potential of this compound in a living organism.
-
Objective: To determine the effect of this compound on tumor growth, alone or in combination with other agents, and to confirm its mechanism of action in vivo.[4]
-
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 RPMI 8226 cells) into the flank of immunocompromised mice (e.g., SCID mice).[9]
-
Tumor Growth and Treatment: Allow tumors to grow to a palpable size. Randomize mice into treatment groups (e.g., vehicle control, this compound alone, bortezomib alone, this compound + bortezomib).[4]
-
Drug Administration: Administer this compound via an appropriate route, such as intraperitoneal (i.p.) injection, at a specified dose and schedule (e.g., 50-100 mg/kg daily).[4][6][9]
-
Monitoring: Measure tumor volume regularly using calipers and monitor the body weight and overall health of the mice.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be used for RNA extraction to analyze XBP1 splicing by RT-PCR, and another portion can be used for protein analysis by Western blot or immunohistochemistry.[4][5]
-
Visualizations: Signaling Pathways and Workflows
Caption: Mechanism of this compound action on the IRE1α signaling pathway.
Caption: Crosstalk between UPR pathways under this compound treatment.
Caption: A typical experimental workflow to assess this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. IRE1α Inhibitor, MKC-3946 | Sigma-Aldrich [sigmaaldrich.com]
- 4. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ashpublications.org [ashpublications.org]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
Core Mechanism of Action and Pharmacodynamic Profile of MKC3946
An In-depth Technical Guide to the Pharmacodynamics of MKC3946
For Researchers, Scientists, and Drug Development Professionals
This compound is a potent and soluble small-molecule inhibitor that selectively targets the endoribonuclease (RNase) domain of inositol-requiring enzyme 1α (IRE1α).[1][2][3] IRE1α is a key sensor of endoplasmic reticulum (ER) stress and a critical component of the unfolded protein response (UPR). The primary pharmacodynamic effect of this compound is the inhibition of IRE1α-mediated splicing of X-box binding protein 1 (XBP1) mRNA.[2][3][4] This blockage prevents the formation of the active transcription factor XBP1s, leading to an accumulation of unfolded proteins and enhanced ER stress, which can ultimately trigger apoptosis in cancer cells.[3]
Notably, this compound's mechanism is highly specific, as it does not inhibit the kinase function of IRE1α.[1][3] This allows for the potential preservation of IRE1α's pro-apoptotic signaling through pathways such as the JNK pathway.[1][3] Preclinical studies, particularly in multiple myeloma (MM), have demonstrated that while this compound has modest single-agent efficacy, it significantly enhances the cytotoxic effects of other ER stress-inducing agents like the proteasome inhibitor bortezomib (B1684674) and the HSP90 inhibitor 17-AAG.[1][3][5]
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway affected by this compound. Under ER stress, IRE1α is activated. Its RNase domain typically splices XBP1 mRNA to produce the active transcription factor XBP1s, which promotes cell survival. This compound inhibits this splicing, leading to an accumulation of ER stress and activation of pro-apoptotic pathways.
Caption: Signaling pathway of this compound, inhibiting IRE1α RNase activity.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Cell Line | Treatment | Concentration | Effect | Reference |
| RPMI 8226 (MM) | This compound | 0-10µM | Dose-dependent inhibition of basal and tunicamycin-induced XBP1 splicing. | [1][3] |
| RPMI 8226 (MM) | This compound | Not specified | Modest growth inhibition. | [1][3] |
| Normal Mononuclear Cells | This compound | Not specified | No toxicity observed. | [1][3][6] |
| RPMI 8226 and INA6 (MM) | This compound + Bortezomib or 17-AAG | 10µM (this compound) | Significantly enhanced cytotoxicity and apoptosis. | [2][3] |
| NB4 (AML) | This compound | Not specified | Inhibits tunicamycin-induced XBP1s expression. | [2] |
| Primary MM Patient Cells | This compound | Not specified | Inhibited XBP1s and enhanced bortezomib/17-AAG cytotoxicity. | [4][5] |
Table 2: In Vivo Activity of this compound
| Animal Model | Treatment | Dose | Effect | Reference |
| RPMI 8226 Mouse Xenograft | This compound | 100 mg/kg, i.p. | Reduced tumor growth and inhibited XBP1 splicing in tumors. | [2][6] |
| RPMI 8226 Mouse Xenograft | This compound + Bortezomib | 100 mg/kg (this compound) | Significant inhibition of tumor growth compared to control and bortezomib alone. | [2][3] |
| SCID-hu model with INA6 cells | This compound | Not specified | Inhibited tumor growth and prolonged host survival. | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro XBP1 mRNA Splicing Assay
Objective: To determine the effect of this compound on IRE1α-mediated XBP1 mRNA splicing in cancer cell lines.
Methodology:
-
Cell Culture and Treatment: RPMI 8226 multiple myeloma cells are cultured in appropriate media.[1] To induce ER stress, cells are treated with tunicamycin (B1663573) (e.g., 5 μg/mL).[1][3] Cells are concurrently treated with a dose range of this compound (e.g., 0-10µM) or vehicle control for a specified time (e.g., 3 hours).[1][3]
-
RNA Extraction: Total RNA is extracted from the treated cells using a standard RNA isolation kit.
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR):
-
Analysis: PCR products are resolved by agarose (B213101) gel electrophoresis to visualize the bands corresponding to XBP1u and XBP1s. The intensity of the bands is quantified to determine the extent of splicing inhibition.
Protocol 2: In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Animal Model: Subcutaneous RPMI 8226 xenograft models are established in immunodeficient mice.[3][5]
-
Treatment: Once tumors are established, mice are randomized into treatment groups: vehicle control, this compound alone (e.g., 100 mg/kg, i.p.), bortezomib alone, and this compound in combination with bortezomib.[2][3]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., calipers) throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised. A portion of the tumor tissue is used for RT-PCR analysis to assess the in vivo inhibition of XBP1 splicing.[4][5]
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to determine the significance of tumor growth inhibition.[3] Overall survival may also be monitored.[4][5]
General Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the pharmacodynamics of this compound.
Caption: A general workflow for preclinical pharmacodynamic studies of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
Initial In Vitro Assessment of MKC3946 Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro assessment of MKC3946, a potent and selective small-molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α) endoribonuclease domain. This document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a specific inhibitor of the endoribonuclease (RNase) activity of IRE1α, a key sensor and effector of the unfolded protein response (UPR).[1][2][3] Under endoplasmic reticulum (ER) stress, IRE1α autophosphorylates and activates its RNase domain, which then catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[2][3] This splicing event removes a 26-nucleotide intron, leading to a frameshift that produces the active transcription factor XBP1s. XBP1s then translocates to the nucleus and upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis.
This compound selectively blocks this IRE1α-mediated splicing of XBP1 mRNA, thereby preventing the production of functional XBP1s protein.[2][4][5] This inhibition of the IRE1α-XBP1 pathway disrupts the adaptive UPR, leading to an accumulation of unresolved ER stress and subsequently promoting apoptosis, particularly in cells highly dependent on this pathway for survival, such as multiple myeloma (MM) cells.[2][3] Notably, this compound does not inhibit the kinase activity of IRE1α or its subsequent activation of the JNK signaling pathway.[1][2]
Quantitative Data Summary
The in vitro activity of this compound has been evaluated across various cancer cell lines, primarily focusing on multiple myeloma. The compound demonstrates modest single-agent cytotoxicity but significantly enhances the efficacy of other anti-cancer agents that induce ER stress, such as the proteasome inhibitor bortezomib (B1684674) and the HSP90 inhibitor 17-AAG.[1][2][3]
| Cell Line | Treatment | Concentration | Effect | Reference |
| RPMI 8226 (MM) | This compound | 0-10 µM | Dose-dependent inhibition of Tunicamycin-induced XBP1 splicing. | [1][6] |
| RPMI 8226 (MM) | This compound | 10 µM | Downregulation of XBP1 target genes (SEC61A1, p58IPK, ERdj4). | [6][7] |
| Multiple Myeloma Cell Lines | This compound | 0-12.5 µM | Modest growth inhibition as a single agent. | [6] |
| RPMI 8226 and INA6 (MM) | This compound + Bortezomib/17-AAG | 10 µM (this compound) | Significant enhancement of cytotoxicity and apoptosis. | [2][5] |
| Normal Mononuclear Cells | This compound | Not specified | No significant toxicity observed. | [1][2][3] |
| Acute Myeloid Leukemia (AML) cells | This compound | Not specified | Blocks XBP1 mRNA splicing and exhibits cytotoxicity. | [4] |
Experimental Protocols
Cell Culture and Reagents
Human multiple myeloma cell lines, such as RPMI 8226 and the IL-6-dependent INA6 line, are commonly used.[2] Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin.[2] For INA6 cells, recombinant human IL-6 is added to the culture medium.[2] this compound is typically dissolved in DMSO to create a stock solution for in vitro assays.
XBP1 Splicing Assay (RT-PCR)
This assay is fundamental to assessing the inhibitory activity of this compound on IRE1α.
-
Cell Treatment: Seed cells (e.g., RPMI 8226) and allow them to adhere. Induce ER stress using an agent like tunicamycin (B1663573) (e.g., 5 µg/mL) in the presence or absence of varying concentrations of this compound (e.g., 0-10 µM) for a specified duration (e.g., 3 hours).[1][6]
-
RNA Extraction: Following treatment, harvest the cells and extract total RNA using a standard method like TRIzol reagent or a commercial kit.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
Polymerase Chain Reaction (PCR): Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron. This allows for the differentiation between the unspliced (XBP1u) and spliced (XBP1s) forms of XBP1 mRNA on an agarose (B213101) gel. β-actin is often used as a loading control.[1][6]
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effect of this compound.
-
Cell Seeding: Plate MM cells in 96-well plates.
-
Compound Addition: Treat the cells with a range of this compound concentrations (e.g., 0-12.5 µM) for a designated period (e.g., 48 hours).[6]
-
MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Measurement: Solubilize the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Western Blot Analysis
This technique is used to assess the levels of specific proteins involved in the UPR and apoptosis pathways.
-
Cell Lysis: After treatment with this compound and/or an ER stress inducer, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest, such as phospho-IRE1α, total IRE1α, CHOP, cleaved PARP, and cleaved caspase-3.[2] A housekeeping protein like GAPDH or β-actin is used as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The IRE1α-XBP1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: A generalized workflow for the in vitro assessment of this compound activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols for MKC3946 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MKC3946 is a potent and selective small-molecule inhibitor of the endoribonuclease (RNase) activity of inositol-requiring enzyme 1α (IRE1α). IRE1α is a key transducer of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). In several cancers, including multiple myeloma (MM), the IRE1α-XBP1 signaling axis is constitutively active and plays a crucial role in promoting cell survival and proliferation. This compound specifically blocks the IRE1α-mediated splicing of X-box binding protein 1 (XBP1) mRNA, leading to the suppression of the pro-survival UPR signaling cascade. These application notes provide detailed protocols for studying the effects of this compound in cancer cell lines, with a focus on assessing cell viability, target engagement, and induction of apoptosis.
Mechanism of Action: IRE1α-XBP1 Signaling Pathway
Under ER stress, the kinase and RNase domains of IRE1α become activated. The RNase domain of IRE1α unconventionally splices a 26-nucleotide intron from the XBP1 mRNA. This frameshift results in the translation of the active transcription factor, spliced XBP1 (XBP1s). XBP1s translocates to the nucleus and activates the transcription of genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby promoting cell survival. This compound inhibits the RNase activity of IRE1α, preventing the splicing of XBP1 mRNA and the subsequent activation of the pro-survival UPR pathway. This inhibition can lead to an accumulation of ER stress and ultimately trigger apoptosis in cancer cells that are dependent on this pathway.
Caption: IRE1α-XBP1 signaling and this compound inhibition.
Quantitative Data Summary
The following tables summarize the effects of this compound on multiple myeloma (MM) cell lines.
Table 1: Cell Viability of MM Cell Lines Treated with this compound
| Cell Line | Treatment | Effect on Viability |
| RPMI 8226 | This compound (10 µM) | Modest cytotoxicity |
| INA-6 | This compound (10 µM) | Modest cytotoxicity |
| MM.1S | This compound in combination with bortezomib (B1684674) | Significant enhancement of cytotoxicity[1] |
| U266 | This compound in combination with bortezomib | Significant enhancement of cytotoxicity |
Table 2: Effect of this compound on Bortezomib IC50 in RPMI 8226 Cells
| Treatment | 48h IC50 (nM) | Fold Change |
| Bortezomib alone | 7.3 ± 2.4 | - |
| Bortezomib + this compound (10 µM) | < 7.3 | Decreased |
Experimental Protocols
Cell Culture
Materials:
-
RPMI 8226 or other suitable MM cell lines
-
RPMI-1640 medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
CO₂ incubator (37°C, 5% CO₂)
Protocol:
-
Culture RPMI 8226 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 2-3 days to maintain a density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL.
-
Monitor cell viability using Trypan Blue exclusion assay before each experiment.
Cell Viability Assessment (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound alone or in combination with other drugs.
References
Application Notes and Protocols: In Vivo Administration of MKC3946 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
MKC3946 is a potent and soluble small-molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α) endoribonuclease domain.[1][2] By inhibiting IRE1α, this compound blocks the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the unfolded protein response (UPR).[3][4] In cancer cells, particularly multiple myeloma (MM), the IRE1α-XBP1 pathway is often activated to manage the high protein synthesis load and resulting endoplasmic reticulum (ER) stress.[5][6] Inhibition of this pathway by this compound can lead to an accumulation of ER stress, ultimately triggering apoptosis and inhibiting tumor growth.[5] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of multiple myeloma and summarize the expected outcomes based on preclinical studies.
Mechanism of Action
This compound selectively inhibits the endoribonuclease activity of IRE1α without affecting its kinase function.[4][5] This targeted inhibition prevents the conversion of unspliced XBP1 (XBP1u) to its active, spliced form (XBP1s). XBP1s is a transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).[5] By blocking XBP1 splicing, this compound disrupts these adaptive mechanisms, leading to unresolved ER stress and activation of pro-apoptotic pathways, such as the PERK pathway, evidenced by increased CHOP expression.[5]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in inhibiting the IRE1α-XBP1 pathway.
Data Presentation
In Vivo Efficacy of this compound in Multiple Myeloma Xenograft Models
| Mouse Model | Cell Line | Treatment | Dosage | Administration Route | Key Findings | Reference |
| SCID Mice | RPMI 8226 (subcutaneous xenograft) | This compound | 50 mg/kg or 100 mg/kg | Intraperitoneal (i.p.), daily | Significant reduction in tumor growth.[2][5] | [2][5] |
| SCID Mice | RPMI 8226 (subcutaneous xenograft) | This compound + Bortezomib | 50 mg/kg (this compound), low-dose (Bortezomib) | Intraperitoneal (i.p.) | Significant tumor growth inhibition compared to control and single-agent groups.[5] | [5] |
| SCID-hu Mice | INA6 (human bone chip implant) | This compound | Not specified, daily for 3 weeks | Not specified | Significant inhibition of tumor growth, monitored by serum shuIL-6R levels.[5][7] | [5][7] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment
This protocol describes the use of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS, or as specified by the manufacturer)
-
RPMI 8226 multiple myeloma cells
-
SCID (Severe Combined Immunodeficient) mice (6-8 weeks old)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Cell Culture: Culture RPMI 8226 cells in appropriate media until they reach the desired number for injection.
-
Cell Preparation: On the day of injection, harvest the cells and resuspend them in sterile PBS or media, optionally mixed with Matrigel, to a final concentration of 1 x 10^7 cells per 100-200 µL.[7]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each SCID mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³). Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once tumors have reached the desired size, randomize the mice into treatment and control groups.
-
Drug Administration:
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.[7]
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., RT-PCR for XBP1 splicing).[5]
Protocol 2: In Vivo ER Stress Model to Confirm Target Engagement
This protocol is designed to confirm that this compound inhibits XBP1 splicing in response to induced ER stress in vivo.
Materials:
-
This compound
-
SCID mice
-
Sterile PBS
-
RNA extraction kits
-
RT-PCR reagents and primers for murine XBP1
Procedure:
-
ER Stress Induction: Administer tunicamycin (1 mg/kg, i.p.) to SCID mice to induce ER stress.[5][7]
-
This compound Administration: Two hours after tunicamycin administration, treat the mice with this compound (50 mg/kg, i.p.).[5][7]
-
Tissue Collection: After a 4-hour exposure to this compound, euthanize the mice and harvest the livers.[5][7]
-
RNA Analysis: Extract total RNA from the liver samples and perform RT-PCR using murine-specific XBP1 primers to assess the levels of spliced and unspliced XBP1 mRNA.[5][7] A successful inhibition will show a reduction in the spliced form of XBP1.
Experimental Workflow Diagram
Caption: Workflow for in vivo studies of this compound.
Concluding Remarks
The in vivo administration of this compound in mouse models of multiple myeloma has demonstrated significant anti-tumor activity, both as a single agent and in combination with other therapies like bortezomib.[5] The protocols outlined above provide a framework for preclinical evaluation of this compound, focusing on its efficacy and mechanism of action. Researchers should adapt these protocols to their specific experimental needs, ensuring compliance with institutional animal care and use guidelines. The ability of this compound to inhibit XBP1 splicing in vivo confirms its target engagement and provides a strong rationale for its further development as a therapeutic agent for multiple myeloma and potentially other cancers reliant on the UPR.[5][6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Optimizing In Vitro Assays with MKC-3946: A Guide for Researchers
Application Note and Protocol
For researchers, scientists, and drug development professionals investigating the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, MKC-3946 presents a potent and specific tool. MKC-3946 is a small molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α) endoribonuclease domain.[1][2][3] Its mechanism of action involves the blockade of X-box binding protein 1 (XBP1) mRNA splicing, a critical step in the IRE1α signaling pathway.[2][4] This inhibition prevents the production of the active transcription factor XBP1s, which regulates genes involved in protein folding and degradation.[4] This document provides detailed application notes and protocols for determining the optimal concentration of MKC-3946 for various in vitro assays, enabling robust and reproducible experimental outcomes.
Mechanism of Action of MKC-3946
Under ER stress, IRE1α is activated, leading to the splicing of XBP1 mRNA. This spliced variant, XBP1s, then translocates to the nucleus to activate the transcription of UPR target genes. MKC-3946 specifically inhibits the endoribonuclease activity of IRE1α, thereby preventing XBP1 splicing without affecting the kinase function of IRE1α.[1] This leads to a reduction in the cell's adaptive capacity to ER stress, making it a valuable agent for studying the consequences of UPR inhibition, particularly in diseases with high protein synthesis, such as multiple myeloma.[4][5]
Figure 1: Mechanism of action of MKC-3946 in the IRE1α pathway.
Determining Optimal Concentration: Key Considerations
The optimal concentration of MKC-3946 is highly dependent on the cell type, the specific assay being performed, and the desired biological endpoint. Generally, a dose-response study is recommended to determine the effective concentration range for your specific experimental system.
Key Parameters to Evaluate:
-
IC50 (Half-maximal inhibitory concentration): The concentration of MKC-3946 that inhibits a specific biological process by 50%.
-
EC50 (Half-maximal effective concentration): The concentration that produces 50% of the maximal effect.
-
Cytotoxicity: The concentration at which MKC-3946 induces cell death.
Recommended Concentration Ranges from Literature
The following table summarizes concentrations of MKC-3946 used in various in vitro studies, providing a starting point for experimental design.
| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| RPMI 8226 (Multiple Myeloma) | XBP1 Splicing Inhibition | 0 - 10 µM | 3 hours | Dose-dependent inhibition of tunicamycin-induced XBP1 splicing. | [1][4] |
| RPMI 8226 (Multiple Myeloma) | Cytotoxicity Enhancement | 10 µM | Varies (with bortezomib (B1684674) or 17-AAG) | Enhanced cytotoxicity of bortezomib and 17-AAG. | [2][4] |
| INA6 (Multiple Myeloma) | Cytotoxicity Enhancement | 5 µM, 10 µM | 48 hours | Enhanced cytotoxicity of bortezomib and 17-AAG. | [4] |
| NB4 (AML) | XBP1 Splicing Inhibition | Not specified, but shown to inhibit | Not specified | Inhibition of tunicamycin-induced XBP1S expression. | [2] |
| Insulin 2 C96Y-GFP cells | XBP1 Splicing Inhibition | 10 µM | 48 hours | Complete inhibition of XBP1 splicing in response to ER stress. | [6] |
Experimental Protocols
Protocol 1: Determination of Optimal Concentration for XBP1 Splicing Inhibition via RT-PCR
This protocol outlines the steps to determine the effective concentration of MKC-3946 for inhibiting IRE1α-mediated XBP1 mRNA splicing.
1. Cell Seeding and Treatment: a. Seed cells of interest in a suitable culture plate (e.g., 6-well plate) at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Prepare a dose range of MKC-3946 (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) in fresh culture medium. Include a vehicle control (DMSO). d. To induce ER stress, treat cells with an ER stress inducer such as tunicamycin (B1663573) (e.g., 5 µg/mL) or thapsigargin (B1683126) (e.g., 1 µM) for a predetermined time (e.g., 3-6 hours) in the presence or absence of the different concentrations of MKC-3946.[1][6]
2. RNA Extraction: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol). c. Extract total RNA according to the manufacturer's protocol.
3. Reverse Transcription (RT): a. Quantify the extracted RNA and assess its purity. b. Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
4. Polymerase Chain Reaction (PCR): a. Perform PCR using primers that flank the splice site of XBP1 mRNA. This will allow for the amplification of both the unspliced (XBP1u) and spliced (XBP1s) forms. b. Use a housekeeping gene (e.g., β-actin or GAPDH) as an internal control. c. PCR products can be resolved on a 2-3% agarose (B213101) gel. The unspliced XBP1 will appear as a larger band, and the spliced form as a smaller band.
5. Data Analysis: a. Quantify the band intensities using densitometry software. b. Determine the concentration of MKC-3946 that effectively inhibits the appearance of the spliced XBP1 band.
Figure 2: Experimental workflow for XBP1 splicing analysis.
Protocol 2: Cell Viability and Cytotoxicity Assays
This protocol helps to determine the cytotoxic effects of MKC-3946 alone or in combination with other agents.
1. Cell Seeding: a. Seed cells in a 96-well plate at a density of 1,000-10,000 cells per well, depending on the cell line and duration of the assay.[2]
2. Treatment: a. Prepare a serial dilution of MKC-3946 in culture medium. b. For combination studies, also prepare the second compound of interest at a fixed concentration or in a dose-response matrix. c. Add the compounds to the respective wells and incubate for the desired period (e.g., 24, 48, or 72 hours).
3. Viability Assessment (MTT Assay): a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2] b. Centrifuge the plate at 1,000 rpm for 5 minutes.[2] c. Carefully remove the supernatant and add 100 µL of DMSO or SDS solution to dissolve the formazan (B1609692) crystals.[2] d. Read the absorbance at a wavelength of 570 nm using a microplate reader.
4. Data Analysis: a. Calculate cell viability as a percentage of the vehicle-treated control. b. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 3: Western Blot Analysis of UPR Markers
This protocol is for assessing the effect of MKC-3946 on the expression of key UPR proteins.
1. Cell Treatment and Lysis: a. Treat cells with MKC-3946 and/or an ER stress inducer as described in Protocol 1. b. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
2. Protein Quantification: a. Determine the protein concentration of the lysates using a BCA or Bradford assay.
3. SDS-PAGE and Transfer: a. Denature equal amounts of protein by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE on a polyacrylamide gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-IRE1α, total IRE1α, BiP/GRP78, CHOP) overnight at 4°C.[4] c. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
5. Data Analysis: a. Capture the image using a chemiluminescence imaging system. b. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
The optimal concentration of MKC-3946 for in vitro assays is a critical parameter that requires empirical determination. The protocols and data presented here provide a comprehensive framework for researchers to design and execute experiments to identify the appropriate concentration range for their specific cell lines and biological questions. By carefully performing dose-response studies and monitoring specific endpoints such as XBP1 splicing, cell viability, and UPR marker expression, researchers can effectively utilize MKC-3946 to elucidate the role of the IRE1α-XBP1 pathway in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Long-Term Storage and Stability of MKC3946
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the recommended long-term storage and stability testing protocols for the IRE1α inhibitor, MKC3946. Due to the limited availability of specific public stability data for this compound, the following recommendations are based on general best practices for the storage of solid compounds and solutions of small molecule inhibitors.[1] It is imperative for researchers to perform their own stability assessments for long-term studies.
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and activity of this compound. The following conditions are recommended for both solid compound and solutions.
1.1. Solid this compound
For long-term storage of solid this compound, it is recommended to store it in a tightly sealed container at -20°C or -80°C. For short-term storage or during shipping, storage at room temperature for brief periods should not significantly affect product quality.[1]
| Condition | Temperature | Duration | Container | Notes |
| Long-Term | -20°C or -80°C | > 3 months | Tightly sealed vial | Minimize freeze-thaw cycles. |
| Short-Term | Room Temperature | < 1 week | Tightly sealed vial | Protect from light and moisture. |
1.2. This compound Solutions
Once this compound is in solution, it is more susceptible to degradation. It is highly recommended to prepare fresh solutions for each experiment. If storage of stock solutions is necessary, they should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[1]
| Condition | Temperature | Duration | Container | Notes |
| Stock Solutions | -80°C | Up to 1 month | Tightly sealed, light-protecting vials | Aliquot to avoid freeze-thaw cycles. |
| Working Solutions | 2-8°C | < 24 hours | Light-protecting tubes | Prepare fresh before use if possible. |
Experimental Protocol: Long-Term Stability Assessment of this compound
This protocol outlines a method to assess the long-term stability of this compound under various storage conditions.
2.1. Objective
To determine the degradation profile of this compound in both solid form and in solution over a 12-month period at different temperatures.
2.2. Materials
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Amber glass vials with screw caps
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Temperature-controlled storage units (-80°C, -20°C, 4°C, 25°C)
2.3. Experimental Workflow
Caption: Workflow for Long-Term Stability Testing of this compound.
2.4. Procedure
-
Initial Analysis (T=0):
-
Prepare a 1 mg/mL solution of this compound in DMSO.
-
Analyze this initial sample by HPLC to determine the initial purity. This will serve as the reference.
-
-
Sample Preparation for Storage:
-
Solid: Aliquot 5 mg of solid this compound into separate amber glass vials for each time point and storage condition.
-
Solution: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot 100 µL of the stock solution into separate amber glass vials for each time point and storage condition.
-
-
Storage:
-
Place the prepared solid and solution aliquots at the designated temperatures: -80°C, -20°C, 4°C, and 25°C with 60% relative humidity (for solid).
-
-
Time-Point Analysis:
-
At each designated time point (e.g., 3, 6, 9, and 12 months), retrieve one aliquot from each storage condition.
-
For solid samples, dissolve in DMSO to a final concentration of 1 mg/mL.
-
For solution samples, thaw and mix thoroughly.
-
Analyze all samples by HPLC.
-
2.5. HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 95% A, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
-
Column Temperature: 30°C
2.6. Data Analysis
-
Calculate the purity of this compound at each time point by dividing the peak area of the main compound by the total peak area of all detected peaks.
-
Determine the percent degradation relative to the T=0 sample.
-
Summarize the data in a table for easy comparison.
2.7. Sample Data Table
| Storage Condition | Time (Months) | Purity (%) - Solid | Purity (%) - Solution | Degradation (%) - Solid | Degradation (%) - Solution |
| -80°C | 0 | 99.5 | 99.5 | 0.0 | 0.0 |
| 3 | |||||
| 6 | |||||
| 12 | |||||
| -20°C | 3 | ||||
| 6 | |||||
| 12 | |||||
| 4°C | 3 | ||||
| 6 | |||||
| 12 | |||||
| 25°C / 60% RH | 3 | N/A | N/A | ||
| 6 | N/A | N/A | |||
| 12 | N/A | N/A |
Mechanism of Action: this compound Signaling Pathway
This compound is an inhibitor of the endoribonuclease domain of inositol-requiring enzyme 1α (IRE1α). By inhibiting IRE1α, this compound blocks the splicing of X-box binding protein 1 (XBP1) mRNA. This prevents the formation of the active transcription factor XBP1s, which is crucial for the unfolded protein response (UPR) that promotes cell survival under endoplasmic reticulum (ER) stress.[2][3] The inhibition of this pathway enhances ER stress-mediated apoptosis, making it a therapeutic target in diseases like multiple myeloma.[2][4]
References
Application Notes and Protocols: Synergistic Anti-Myeloma Effects of MKC3946 in Combination with Bortezomib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the proliferation of malignant plasma cells in the bone marrow. A key feature of MM cells is the high-rate synthesis of monoclonal immunoglobulins, which imposes a significant burden on the endoplasmic reticulum (ER), leading to chronic ER stress. To survive this stress, MM cells rely on a sophisticated signaling network known as the Unfolded Protein Response (UPR).[1][2] The UPR is a crucial adaptive pathway, making it a prime target for therapeutic intervention.
This document provides detailed application notes and protocols for the combined use of MKC3946, a selective inhibitor of the IRE1α endonuclease, and bortezomib (B1684674), a proteasome inhibitor, in preclinical multiple myeloma research. Bortezomib is a well-established therapeutic agent for MM that induces ER stress by causing the accumulation of misfolded proteins.[3][4] this compound inhibits the IRE1α-XBP1 signaling pathway, a critical arm of the UPR.[1] The combination of these two agents has been shown to synergistically enhance cytotoxicity in MM cells by overwhelming the UPR's adaptive capacity, leading to apoptosis.[1]
Mechanism of Action: A Dual Assault on the UPR
The synergistic effect of combining this compound and bortezomib stems from their complementary mechanisms targeting the UPR in multiple myeloma cells.
Bortezomib's Role: As a proteasome inhibitor, bortezomib blocks the degradation of ubiquitinated proteins, including misfolded immunoglobulins.[3][5][6] This leads to an accumulation of these proteins within the ER, triggering a significant ER stress response and activating all three branches of the UPR (IRE1α, PERK, and ATF6).[1][7]
This compound's Role: this compound is a potent and selective inhibitor of the endoribonuclease (RNase) activity of IRE1α.[1][8][9] Under ER stress, IRE1α is activated and splices a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA. This splicing event results in a frameshift, leading to the translation of the active transcription factor XBP1s.[1][4] XBP1s then translocates to the nucleus and upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD), which helps to alleviate ER stress and promote cell survival.[1] By inhibiting the RNase activity of IRE1α, this compound prevents the splicing of XBP1 mRNA, thereby blocking this crucial pro-survival signaling pathway.[1]
Synergistic Cytotoxicity: When used in combination, bortezomib induces a massive ER stress, which would normally be counteracted by the IRE1α-XBP1 pathway. However, the concurrent administration of this compound blocks this adaptive response. This dual assault leads to an unresolved and overwhelming ER stress, which in turn activates the terminal UPR, culminating in apoptosis.[1] This enhanced apoptosis is often associated with the increased expression of the pro-apoptotic transcription factor CHOP.[1][2]
Signaling Pathway
Caption: Signaling pathway of this compound and bortezomib in multiple myeloma cells.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the combination of this compound and bortezomib.
Table 1: In Vitro Cytotoxicity of this compound and Bortezomib in Multiple Myeloma Cell Lines
| Cell Line | This compound IC50 (µM) | Bortezomib IC50 (nM) | Combination Effect | Reference |
| RPMI 8226 | ~10-12.5 | ~5-10 | Synergistic | [1][10] |
| INA-6 | Not specified | ~2.5-5 | Synergistic | [1][11] |
| U266 | Not specified | ~30 | Synergistic | [5] |
| MM.1S | Not specified | ~5 | Synergistic | [5] |
Table 2: In Vivo Efficacy of this compound and Bortezomib Combination in a Mouse Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition | Reference |
| Vehicle Control | - | - | [12] |
| This compound alone | 100 mg/kg, i.p., daily | Significant | [12] |
| Bortezomib alone (low dose) | 0.15 mg/kg, i.v., twice weekly | Minimal | [12] |
| This compound + Bortezomib (low dose) | 100 mg/kg + 0.15 mg/kg (as above) | Significant & Synergistic | [12][13] |
Experimental Protocols
Experimental Workflow
Caption: General experimental workflow for in vitro and in vivo studies.
In Vitro Cell Viability (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound and bortezomib, alone and in combination.
Materials:
-
Multiple myeloma cell lines (e.g., RPMI 8226, INA-6)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
Bortezomib (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed MM cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound and bortezomib in culture medium. For combination studies, prepare a fixed ratio of the two drugs.
-
Add 100 µL of the drug solutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 x g for 5 minutes and carefully aspirate the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine IC50 values and analyze for synergy using isobologram analysis with software like CompuSyn.[5][14]
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by the drug combination.
Materials:
-
MM cells treated as described in the cell viability assay.
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound, bortezomib, or the combination for 24-48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[2][15][16]
XBP1 Splicing Analysis (RT-PCR)
This protocol is to assess the inhibition of IRE1α-mediated XBP1 mRNA splicing.
Materials:
-
MM cells treated with drugs.
-
RNA extraction kit (e.g., RNeasy Kit)
-
Reverse transcription kit
-
PCR primers for XBP1 (human):
-
Forward: 5’-CCTTGTAGTTGAGAACCAGG-3’
-
Reverse: 5’-GGGGCTTGGTATATATGTGG-3’
-
-
PCR reagents
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Treat MM cells (e.g., RPMI 8226) with this compound and/or bortezomib for 3-6 hours.[1][10] An ER stress inducer like tunicamycin (B1663573) can be used as a positive control.
-
Extract total RNA from the cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform PCR using the XBP1 primers. The cycling conditions can be: 94°C for 5 min, followed by 35-40 cycles of 94°C for 30s, 58°C for 30s, and 72°C for 30s.[17]
-
Analyze the PCR products on a 2.5-3% agarose gel. The unspliced XBP1 (XBP1u) will produce a larger PCR product than the spliced XBP1 (XBP1s) due to the removal of a 26-nucleotide intron.
Western Blot Analysis of UPR Proteins
This protocol is for detecting changes in the expression of key UPR proteins.
Materials:
-
MM cells treated with drugs.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blotting apparatus
-
Primary antibodies against CHOP, ATF4, p-eIF2α, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound and/or bortezomib for 12-24 hours.
-
Lyse the cells and determine the protein concentration.
-
Denature 20-40 µg of protein per sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[18][19][20]
In Vivo Xenograft Study
This protocol outlines a subcutaneous MM xenograft model to evaluate in vivo efficacy.
Materials:
-
6-8 week old female severe combined immunodeficient (SCID) mice.
-
RPMI 8226 cells
-
Matrigel
-
This compound for injection (e.g., in a solution of DMSO, PEG300, Tween80, and saline).
-
Bortezomib for injection (e.g., in saline).
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject 1 x 10^7 RPMI 8226 cells mixed with Matrigel into the flank of each mouse.[6][12]
-
Monitor the mice for tumor growth. When tumors reach a volume of 100-150 mm³, randomize the mice into treatment groups.
-
Administer treatments as described in Table 2.
-
Measure tumor volume (Volume = 0.5 x length x width²) and mouse body weight twice weekly.
-
Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers, RT-PCR for XBP1 splicing).
-
All animal studies must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Conclusion
The combination of the IRE1α inhibitor this compound and the proteasome inhibitor bortezomib represents a promising therapeutic strategy for multiple myeloma. By targeting the UPR through two distinct but complementary mechanisms, this combination leads to synergistic cytotoxicity in MM cells. The protocols provided in this document offer a framework for researchers to investigate this drug combination in a preclinical setting, with the ultimate goal of translating these findings into improved therapies for patients with multiple myeloma.
References
- 1. biopioneer.com.tw [biopioneer.com.tw]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. The Differentiation and Stress Response Factor XBP-1 Drives Multiple Myeloma Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. td2inc.com [td2inc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 19. ER-stress-induced transcriptional regulation increases protein synthesis leading to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Unveiling Synergy: A Protocol for Assessing MKC3946 and 17-AAG Combination Therapy
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for assessing the synergistic anti-cancer effects of MKC3946, an inhibitor of IRE1α, and 17-AAG, an HSP90 inhibitor. The combination of these two agents presents a promising therapeutic strategy by concurrently targeting the unfolded protein response (UPR) and protein folding machinery, pathways often exploited by cancer cells for survival. This protocol outlines methodologies for determining synergy through cell viability and apoptosis assays, and for elucidating the underlying molecular mechanisms via western blotting.
Introduction
Cancer cells often exhibit heightened endoplasmic reticulum (ER) stress due to increased protein synthesis and accumulation of misfolded proteins. To cope with this, they activate the unfolded protein response (UPR), a pro-survival signaling network. One key branch of the UPR is mediated by the inositol-requiring enzyme 1α (IRE1α), which, through its endoribonuclease activity, splices X-box binding protein 1 (XBP1) mRNA. Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and degradation, thereby promoting cell survival. This compound is a potent inhibitor of the IRE1α endoribonuclease domain, blocking the splicing of XBP1 mRNA.[1][2]
Heat shock protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell growth and survival.[3] 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG) is a well-characterized HSP90 inhibitor that binds to its N-terminal ATP-binding pocket, leading to the degradation of its client proteins via the ubiquitin-proteasome pathway.[4][5]
Preclinical studies have suggested that combining IRE1α and HSP90 inhibitors can lead to synergistic cytotoxicity in cancer cells.[6][7] The rationale for this synergy lies in the dual blockade of two critical survival pathways. Inhibition of HSP90 by 17-AAG induces further ER stress, while this compound prevents the cell from mounting an effective UPR, leading to enhanced apoptosis.[6][7] This protocol provides a comprehensive framework to investigate and quantify this synergy.
Signaling Pathways
The synergistic interaction between this compound and 17-AAG is predicated on their complementary disruption of cellular stress response and protein quality control mechanisms. The following diagram illustrates the targeted signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RT-PCR Analysis of XBP1 Splicing Following MKC3946 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unfolded protein response (UPR) is a crucial cellular signaling network activated by endoplasmic reticulum (ER) stress. A key mediator of the UPR is the inositol-requiring enzyme 1α (IRE1α), which, upon activation, exhibits endoribonuclease activity. This activity mediates the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA. This splicing event removes a 26-nucleotide intron, causing a frameshift that results in the translation of the active, potent transcription factor, spliced XBP1 (XBP1s). XBP1s then translocates to the nucleus to upregulate genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to alleviate ER stress.
Dysregulation of the IRE1α-XBP1 pathway is implicated in various diseases, including cancer, metabolic disorders, and inflammatory conditions. Consequently, this pathway presents a promising target for therapeutic intervention. MKC3946 is a small molecule inhibitor that specifically targets the endoribonuclease domain of IRE1α, thereby blocking the splicing of XBP1 mRNA.[1][2][3][4] This application note provides a detailed protocol for the analysis of XBP1 splicing by reverse transcription-polymerase chain reaction (RT-PCR) in response to treatment with this compound.
Signaling Pathway of XBP1 Splicing and Inhibition by this compound
Caption: IRE1α-XBP1 signaling pathway and its inhibition by this compound.
Quantitative Analysis of this compound-Mediated Inhibition of XBP1 Splicing
The following table summarizes the experimental conditions and results from studies investigating the effect of this compound on XBP1 splicing in various cell lines. This data demonstrates the potent inhibitory activity of this compound on both basal and induced XBP1 splicing.
| Cell Line | Inducing Agent (Concentration) | This compound Concentration | Treatment Duration | Method of Analysis | Observed Effect on XBP1 Splicing | Reference |
| RPMI 8226 (Multiple Myeloma) | Tunicamycin (B1663573) (Tm) | Dose-dependent | Not specified | RT-PCR | Inhibition of Tm-induced XBP1s expression. | [1] |
| RPMI 8226 (Multiple Myeloma) | Bortezomib (10nM) or 17-AAG (1µM) | 10µM | Indicated times | RT-PCR | Blockade of Bortezomib- and 17-AAG-induced XBP1s. | [1] |
| Primary Multiple Myeloma Cells | None (basal) | 10µM | 6 hours | RT-PCR | Inhibition of basal XBP1 splicing. | [1] |
| Insulin 2 C96Y-GFP (Insulinoma) | Doxycycline (2 µg/ml) or Thapsigargin (1 µM) | 10µM | 48 hours (Dox) or 3 hours (Tg) | RT-PCR | Complete inhibition of proinsulin- and thapsigargin-induced XBP1 splicing. | [5] |
| 1.1B4 (Human Beta-cells) | Tunicamycin (10 µg/mL) | Not specified | 24 hours | RT-PCR | Significant inhibition of ER stress-induced XBP1 splicing. | [6] |
Experimental Workflow for RT-PCR Analysis of XBP1 Splicing
Caption: Experimental workflow for analyzing XBP1 splicing via RT-PCR.
Detailed Experimental Protocol
This protocol outlines the steps for treating cells with this compound, inducing ER stress, and subsequently analyzing XBP1 mRNA splicing by RT-PCR.
1. Cell Culture and Treatment
a. Culture the desired cell line (e.g., RPMI 8226, SH-SY5Y) in the appropriate medium and conditions until they reach approximately 70-80% confluency.
b. Prepare stock solutions of this compound and an ER stress inducer (e.g., tunicamycin or thapsigargin) in a suitable solvent (e.g., DMSO).
c. Pre-treat the cells with the desired concentration of this compound (e.g., 10 µM) for a specified period (e.g., 1 hour) before inducing ER stress.[6]
d. Add the ER stress inducer (e.g., tunicamycin at 1-10 µg/mL) to the culture medium and incubate for the desired time (e.g., 4-24 hours).[1][6] Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with the ER stress inducer alone.
2. Total RNA Extraction
a. Following treatment, harvest the cells and extract total RNA using a commercial kit (e.g., QIAamp RNA Blood Mini Kit) or a standard protocol such as Trizol extraction, according to the manufacturer's instructions.[7]
b. Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
3. Reverse Transcription (RT)
a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., Qiagen Onestep RT-PCR kit) with oligo(dT) or random primers.[7][8]
b. The typical RT reaction mixture (20 µL) may include:
- Total RNA (1-2 µg)
- Oligo(dT) primer (10 pM)
- dNTPs (2.5 mM)
- 5X First-Strand Buffer (4 µL)
- DTT (0.1 M, 2 µL)
- M-MLV Reverse Transcriptase (0.5 µL)
- Nuclease-free water to a final volume of 20 µL.[8]
c. Incubate the reaction mixture according to the manufacturer's protocol (e.g., 70°C for 10 min, then 42°C for 1.5 hours).[8]
d. Inactivate the reverse transcriptase by heating at 95°C for 10 minutes.[8]
4. PCR Amplification of XBP1
a. Perform PCR to amplify the region of XBP1 mRNA containing the splice site. Specific primers for human or mouse XBP1 should be used.
b. The PCR reaction mixture (25 µL) may contain:
- Diluted cDNA (5 µL)
- Forward Primer (10 pM)
- Reverse Primer (10 pM)
- dNTPs (2.5 mM, 1.25 µL)
- 10X PCR Buffer (2.5 µL)
- Taq Polymerase (0.25 µL)
- Nuclease-free water to a final volume of 25 µL.[8]
c. Use the following PCR cycling conditions, which may need optimization depending on the polymerase and primers used:
- Initial denaturation: 94°C for 4 minutes.
- 35 cycles of:
- Denaturation: 94°C for 10 seconds.
- Annealing: 63-68°C for 30 seconds.
- Extension: 72°C for 30 seconds.
- Final extension: 72°C for 10 minutes.[8]
5. Agarose Gel Electrophoresis and Analysis
a. Resolve the PCR products on a 2-3% agarose gel to separate the unspliced (XBP1u) and spliced (XBP1s) forms of XBP1.
b. The unspliced product will be larger than the spliced product due to the presence of the 26-nucleotide intron.
c. Visualize the DNA bands using a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe) under UV illumination.
d. The intensity of the bands corresponding to XBP1u and XBP1s can be quantified using image analysis software (e.g., ImageJ).[9] The ratio of XBP1s to total XBP1 (XBP1s + XBP1u) can be calculated to determine the extent of splicing.
Conclusion
The protocol described provides a robust method for assessing the inhibitory effect of this compound on IRE1α-mediated XBP1 splicing. By quantifying the relative amounts of spliced and unspliced XBP1 mRNA, researchers can effectively evaluate the potency and efficacy of this compound and other potential IRE1α inhibitors in cellular models. This assay is a valuable tool for drug development and for investigating the role of the UPR in various disease states.
References
- 1. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. XBP1 splicing contributes to endoplasmic reticulum stress-induced human islet amyloid polypeptide up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RT-PCR analysis of XBP1 mRNA splicing to identify ER stress [bio-protocol.org]
- 8. ron.cimr.cam.ac.uk [ron.cimr.cam.ac.uk]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of MKC3946 Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
MKC3946 is a potent and specific inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α), a key sensor of the Unfolded Protein Response (UPR).[1] Under endoplasmic reticulum (ER) stress, IRE1α activation leads to the splicing of X-box binding protein 1 (XBP1) mRNA, producing a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and degradation to restore ER homeostasis.[2][3][4] By inhibiting the RNase domain of IRE1α, this compound blocks the production of XBP1s, leading to an accumulation of unresolved ER stress.[1][5] This sustained ER stress can paradoxically activate the PERK branch of the UPR, resulting in the phosphorylation of eukaryotic initiation factor 2α (eIF2α), and the subsequent increased translation of Activating Transcription Factor 4 (ATF4).[5][6] ATF4, in turn, induces the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[5][6] This application note provides a detailed protocol for utilizing Western blotting to monitor the pharmacodynamic effects of this compound on key downstream targets of the PERK pathway: phosphorylated eIF2α (p-eIF2α), ATF4, and CHOP.
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the signaling pathway affected by this compound and the general workflow for the Western blot analysis.
Quantitative Data Summary
The following table summarizes the expected dose-dependent effects of this compound on downstream UPR targets when used in combination with an ER stressor like bortezomib (B1684674) in a multiple myeloma cell line (e.g., RPMI 8226). Data is presented as a hypothetical fold change relative to a vehicle-treated control, based on published findings.[5][6]
| Target Protein | Treatment Condition | Fold Change (vs. Control) |
| p-eIF2α | Bortezomib (2.5nM) | ~1.5 - 2.0 |
| Bortezomib (2.5nM) + this compound (10µM) | ~3.0 - 4.0 | |
| ATF4 | Bortezomib (2.5nM) | ~2.0 - 2.5 |
| Bortezomib (2.5nM) + this compound (10µM) | ~4.0 - 5.0 | |
| CHOP | Bortezomib (2.5nM) | ~2.5 - 3.5 |
| Bortezomib (2.5nM) + this compound (10µM) | ~6.0 - 8.0 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed cells (e.g., RPMI 8226 multiple myeloma cells) at a density that will allow for logarithmic growth during the treatment period, ensuring they do not reach confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to the desired final concentrations (e.g., 1-10 µM).
-
Treatment: Treat cells with this compound alone or in combination with an ER stress-inducing agent (e.g., bortezomib at 2.5-10 nM) for the desired time period (e.g., 8-24 hours).[5] Include a vehicle-only (DMSO) control.
Cell Lysate Preparation
-
Cell Harvesting: For adherent cells, wash twice with ice-cold PBS and then scrape into ice-cold lysis buffer. For suspension cells, pellet by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold lysis buffer.
-
Lysis Buffer: Use RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to preserve protein integrity and phosphorylation status.
-
RIPA Buffer Recipe: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
-
Lysis: Incubate the cell suspension on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
Western Blotting
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load 20-40 µg of total protein per lane onto a 4-20% Tris-glycine polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm successful transfer by Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-antibodies, 5% BSA is generally recommended.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended antibodies:
-
Rabbit anti-phospho-eIF2α (Ser51)
-
Rabbit anti-ATF4
-
Mouse anti-CHOP (L63F7)[7]
-
Loading control: Rabbit or Mouse anti-β-actin or anti-GAPDH
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target proteins to the loading control for each sample.
References
- 1. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CHOP (L63F7) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Cell Viability Assays with MKC3946 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MKC3946 is a potent and specific inhibitor of the inositol-requiring enzyme 1α (IRE1α) endoribonuclease activity, a key component of the unfolded protein response (UPR). By blocking the splicing of X-box binding protein 1 (XBP1) mRNA, this compound disrupts a critical pro-survival signaling pathway in cells under endoplasmic reticulum (ER) stress. This mechanism of action makes this compound a valuable tool for investigating the role of the IRE1α-XBP1 pathway in various diseases, particularly in cancers like multiple myeloma that are characterized by high levels of protein synthesis and chronic ER stress.[1][2]
These application notes provide detailed protocols for assessing cell viability following treatment with this compound, both as a single agent and in combination with other therapeutic compounds. The provided methodologies and data will guide researchers in designing and executing experiments to evaluate the cytotoxic and cytostatic effects of this compound in relevant cell models.
Mechanism of Action of this compound
Under ER stress, IRE1α autophosphorylates and activates its endoribonuclease domain, which catalyzes the unconventional splicing of XBP1 mRNA. The spliced XBP1 (XBP1s) protein is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby promoting cell survival.[1][3] this compound specifically inhibits the endoribonuclease activity of IRE1α, preventing the formation of XBP1s.[1][4] This blockade of a crucial pro-survival pathway can lead to an accumulation of unresolved ER stress, ultimately triggering apoptosis. Notably, this compound does not inhibit the kinase activity of IRE1α, which can still activate pro-apoptotic signaling pathways such as the JNK pathway.[4]
The inhibition of XBP1 splicing by this compound is particularly effective in sensitizing cancer cells to other ER-stress-inducing agents, such as the proteasome inhibitor bortezomib (B1684674) and the HSP90 inhibitor 17-AAG.[1][4] This synergistic effect is often associated with the upregulation of the pro-apoptotic transcription factor CHOP (CCAAT-enhancer-binding protein homologous protein).[1][2]
Data Presentation
Single-Agent Activity of this compound
This compound exhibits modest single-agent cytotoxicity against multiple myeloma (MM) cell lines. The half-maximal inhibitory concentration (IC50) values can be determined using standard cell viability assays.
| Cell Line | Approximate IC50 (µM) | Assay | Duration |
| RPMI 8226 | ~10-12.5 | MTT | 48 hours |
| INA-6 | >12.5 | MTT | 48 hours |
| OPM2 | ~10 | MTT | 48 hours |
| U266 | >12.5 | MTT | 48 hours |
Note: The IC50 values are estimated from published graphical data and may vary depending on experimental conditions.[5]
Combination Therapy with this compound
This compound demonstrates synergistic or additive cytotoxic effects when combined with other anti-cancer agents that induce ER stress. The combination index (CI) is a quantitative measure of this interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Combination Agent | Combination Index (CI) | Interpretation |
| RPMI 8226 | Bortezomib | ~1.0 | Additive |
| INA-6 | Bortezomib | ~1.0 | Additive |
| RPMI 8226 | 17-AAG | <1.0 | Synergistic |
| INA-6 | 17-AAG | <1.0 | Synergistic |
Source: Data derived from studies on multiple myeloma cell lines.[6]
Experimental Protocols
General Guidelines for Cell Culture and Treatment
-
Cell Lines: Multiple myeloma cell lines such as RPMI 8226 and INA-6 are commonly used.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution. Further dilute the stock solution in a culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in a 96-well plate in a final volume of 100 µL per well.
-
Drug Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound, alone or in combination with another drug. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate as described in the MTT assay protocol.
-
Drug Treatment: Treat cells with this compound as described above.
-
Incubation: Incubate for the desired duration.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Item - Western blot analysis of PCNA, Ki-67, cleaved-PARP, cleaved-caspase-3 and NF-κB in PC-3 tumor tissues samples. - Public Library of Science - Figshare [plos.figshare.com]
- 3. ROS Overproduction Sensitises Myeloma Cells to Bortezomib-Induced Apoptosis and Alleviates Tumour Microenvironment-Mediated Cell Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effects of rmhTRAIL and 17-AAG on the proliferation and apoptosis of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. haematologica.org [haematologica.org]
- 6. researchgate.net [researchgate.net]
Application Notes: In Vivo Efficacy of MKC3946 in Preclinical Animal Models
Introduction
MKC3946 is a potent and specific small-molecule inhibitor of the endoribonuclease (RNase) domain of Inositol-requiring enzyme 1α (IRE1α).[1][2] IRE1α is a critical sensor and transducer of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[3][4] In many cancers, such as multiple myeloma, the IRE1α pathway is constitutively active, promoting cell survival and adaptation to the stressful tumor microenvironment by splicing the mRNA of the X-Box Binding Protein 1 (XBP1).[3][5] The resulting transcription factor, XBP1s, upregulates genes involved in protein folding and degradation.[6]
This compound selectively blocks the RNase activity of IRE1α, thereby preventing XBP1 splicing.[6][7] This action enhances ER stress, leading to apoptosis in cancer cells, particularly when used in combination with other ER stress-inducing agents like proteasome or HSP90 inhibitors.[1][6] These application notes provide a comprehensive guide for researchers on the selection of appropriate animal models and detailed protocols for evaluating the in vivo anti-tumor efficacy of this compound.
Mechanism of Action: Targeting the IRE1α-XBP1 Pathway
Under ER stress, IRE1α dimerizes and autophosphorylates, activating its C-terminal RNase domain.[8][9] This activation has two primary outcomes: the pro-survival splicing of XBP1 mRNA and the pro-apoptotic degradation of various RNAs through a process called Regulated IRE1α-Dependent Decay (RIDD).[3][8] this compound specifically inhibits the endoribonuclease function responsible for XBP1 splicing, shifting the cellular response towards apoptosis without affecting the IRE1α kinase domain or its pro-apoptotic signaling through the JNK pathway.[1][6]
Animal Model Selection for In Vivo Efficacy Studies
The choice of animal model is critical for evaluating the therapeutic potential of this compound. Based on preclinical data, the most relevant models involve cancers with a known dependency on the UPR for survival.
-
Multiple Myeloma (MM) Xenograft Models: This is the most well-documented model for testing this compound.[6][10] MM cells have high rates of protein synthesis, leading to chronic ER stress, and are thus highly dependent on the IRE1α-XBP1 pathway.[6]
-
Animal Strains: Immunocompromised mice such as SCID (Severe Combined Immunodeficient) or athymic nude mice are required to prevent rejection of human tumor cells.[11][12]
-
Implantation: Subcutaneous injection is common for ease of tumor measurement, but orthotopic models (e.g., SCID-hu model) can better recapitulate the bone marrow microenvironment.[12][13]
-
Breast Cancer Patient-Derived Xenograft (PDX) Models: While direct studies with this compound are limited, a closely related IRE1α RNase inhibitor, MKC8866, has shown efficacy in MYC-driven breast cancer PDX models.[14] This suggests that breast cancers with high MYC expression may be susceptible to IRE1α inhibition.
-
Other Potential Models: Based on the efficacy of other IRE1α inhibitors, models for hepatocellular carcinoma or chronic lymphocytic leukemia could also be considered.[5][15] Syngeneic models (mouse tumor cells in immunocompetent mice) can be valuable for studying the interplay between IRE1α inhibition and the host immune system.[11][16]
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
An MTD study is essential to determine the highest dose of this compound that can be administered without causing unacceptable toxicity, which informs the dose selection for subsequent efficacy studies.[17]
Materials:
-
This compound
-
Appropriate vehicle (e.g., DMSO/Cremophor/Saline)
-
Healthy, 6-8 week old mice of the selected strain (e.g., SCID mice)
-
Standard animal handling and dosing equipment (e.g., gavage or injection needles)
Procedure:
-
Animal Acclimation: Acclimate animals to the facility for at least one week prior to the study.
-
Group Assignment: Randomly assign animals to several dose groups (e.g., 3-5 mice per group), including a vehicle control group. Dose levels should be escalated in subsequent cohorts.
-
Dosing: Administer this compound via the intended route (e.g., intraperitoneal injection, i.p.) daily or on an alternating schedule for a defined period (e.g., 14 days).
-
Monitoring: Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, grooming) daily.
-
Humane Endpoints: Euthanize animals that exhibit pre-defined humane endpoints, such as >20% body weight loss or severe signs of distress.[11]
-
Data Analysis: The MTD is defined as the highest dose that does not cause mortality, >20% body weight loss, or other significant clinical signs of toxicity in the majority of animals in that cohort.
Protocol 2: In Vivo Efficacy in a Multiple Myeloma Xenograft Model
This protocol details a study to evaluate the anti-tumor activity of this compound, alone and in combination with bortezomib (B1684674), using the RPMI 8226 human multiple myeloma cell line.[6]
Materials:
-
RPMI 8226 cells
-
RPMI-1640 medium with 10% FBS
-
Matrigel
-
6-8 week old female SCID mice
-
This compound, Bortezomib, and appropriate vehicles
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture RPMI 8226 cells under standard conditions. On the day of inoculation, harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1x10⁸ cells/mL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (1x10⁷ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor length (L) and width (W) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Randomization: When mean tumor volume reaches approximately 150-200 mm³, randomize mice into treatment groups (n=8-10 mice/group).[18]
-
Treatment and Monitoring: Administer treatments according to the defined schedule. Continue to monitor tumor volume and body weight 2-3 times per week. Observe animals daily for any signs of toxicity.
-
Study Endpoints: The primary endpoints are tumor growth inhibition and overall survival.[6] The study may be terminated when tumors in the control group reach a pre-determined size (e.g., 1500 mm³) or if animals reach humane endpoints.
-
Tissue Collection: At the end of the study, euthanize mice and excise tumors. A portion of the tumor can be snap-frozen in liquid nitrogen for RNA/protein analysis (e.g., RT-PCR for XBP1 splicing) and another portion fixed in formalin for histological analysis.[6]
Data Presentation and Analysis
All quantitative data should be clearly summarized to facilitate interpretation and comparison between treatment groups.
Table 1: Summary of Published Preclinical In Vivo Efficacy of this compound
| Animal Model | Cell Line | Treatment Group | Dose & Route | Key Outcomes | Reference |
|---|---|---|---|---|---|
| SCID Mice (Subcutaneous Xenograft) | RPMI 8226 | This compound | 100 mg/kg, i.p. | Significant reduction in tumor growth vs. control.[2][6] | [2][6] |
| SCID Mice (Subcutaneous Xenograft) | RPMI 8226 | This compound + Bortezomib | 100 mg/kg + 0.25 mg/kg, i.p. | Significant tumor growth inhibition vs. bortezomib alone; significantly prolonged overall survival vs. control and bortezomib alone.[6] | [6] |
| SCID-hu Mice (Orthotopic) | INA6 | this compound | Not specified | Significantly inhibited tumor growth vs. control; inhibited XBP1 splicing in excised tumor cells.[10][13] |[10][13] |
Table 2: Example Template for Reporting Efficacy Study Results
| Treatment Group | N | Mean Tumor Volume (Day 21, mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | 10 | 1250 ± 150 | - | -2.5 |
| This compound (100 mg/kg) | 10 | 750 ± 95 | 40.0 | -4.1 |
| Bortezomib (0.25 mg/kg) | 10 | 812 ± 110 | 35.0 | -6.5 |
| this compound + Bortezomib | 10 | 300 ± 55 | 76.0 | -7.2 |
Pharmacodynamic Analysis Protocol: RT-PCR for XBP1 Splicing
To confirm that this compound is engaging its target in vivo, it is crucial to measure the extent of XBP1 mRNA splicing in tumor tissues.[6][13]
Procedure:
-
RNA Extraction: Isolate total RNA from snap-frozen tumor samples collected at the study endpoint using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: Perform polymerase chain reaction (PCR) using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the simultaneous amplification of both the unspliced (XBP1u) and spliced (XBP1s) forms.
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel. The XBP1u and XBP1s amplicons will appear as distinct bands of different sizes.
-
Analysis: Quantify the intensity of the bands to determine the ratio of spliced to unspliced XBP1. A significant reduction in the XBP1s band in the this compound-treated groups compared to the vehicle control indicates successful target inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The multiple roles of the unfolded protein response regulator IRE1α in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Manganese suppresses tumor growth through hyper-activating IRE1α - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. JCI - Pharmacological targeting of MYC-regulated IRE1/XBP1 pathway suppresses MYC-driven breast cancer [jci.org]
- 15. Inhibiting IRE1α-endonuclease activity decreases tumor burden in a mouse model for hepatocellular carcinoma | eLife [elifesciences.org]
- 16. Antitumor efficacy of new compounds - Enamine [enamine.net]
- 17. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo therapeutic efficacy studies [bio-protocol.org]
Troubleshooting & Optimization
troubleshooting MKC3946 solubility issues in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for utilizing MKC3946 in experimental settings.
Troubleshooting Guide: this compound Solubility Issues
Issue: Precipitation or cloudiness observed after adding this compound to cell culture media.
This is a common challenge when working with hydrophobic compounds like this compound. The following guide provides a systematic approach to diagnose and resolve solubility issues.
| Potential Cause | Explanation | Recommended Solution |
| Exceeding Aqueous Solubility | This compound is readily soluble in organic solvents like DMSO but has very low solubility in aqueous solutions such as cell culture media. When a concentrated DMSO stock is diluted into the media, the compound can crash out of solution. | Perform a solubility test to determine the maximum soluble concentration of this compound in your specific media and under your experimental conditions. See the detailed protocol below. |
| High Final DMSO Concentration | While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells and can also promote precipitation upon dilution. | Keep the final DMSO concentration in your cell culture media below 0.5%, and ideally at or below 0.1%.[1][2] Always include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects. |
| Improper Dilution Technique | Adding a concentrated DMSO stock directly to the full volume of media can create localized high concentrations, leading to immediate precipitation. | Pre-warm the cell culture medium to 37°C.[3] Add the this compound DMSO stock dropwise to the media while gently swirling or vortexing to ensure rapid and even dispersion. A stepwise dilution approach can also be beneficial. |
| Media Composition and pH | Components in the cell culture media, such as salts, proteins (especially in serum), and pH can influence the solubility of this compound. | If possible, test the solubility in different media formulations. Ensure your media is properly buffered and the pH is stable. If using serum, consider that it can sometimes interact with small molecules. |
| Temperature Fluctuations | Changes in temperature can affect the solubility of compounds. Moving media between a warm incubator and a cooler biosafety cabinet can sometimes induce precipitation. | Minimize temperature fluctuations. Pre-warm all solutions before mixing. |
| Long-term Incubation | Over extended incubation periods, changes in media pH due to cell metabolism or evaporation can lead to delayed precipitation. | For long-term experiments, monitor for any signs of precipitation over time. Ensure proper humidification in the incubator to prevent evaporation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Anhydrous (dry) Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Ensure the compound is fully dissolved before use.
Q2: What are the visual signs of this compound precipitation in my media?
A2: Precipitation can manifest as:
-
Cloudiness or turbidity: The media may appear hazy or milky.
-
Visible particles: You might see small particles floating in the media or settled at the bottom of the culture vessel.
-
Crystalline structures: Under a microscope, you may observe distinct crystal formations.
It is important to differentiate between compound precipitation and microbial contamination, which can also cause turbidity. Microscopic examination is recommended.
Q3: My this compound precipitated after I added it to my cell media. What should I do?
A3: It is best to discard the media with the precipitate and prepare a fresh solution. Before doing so, review the troubleshooting guide above to identify the likely cause. Key steps to prevent reoccurrence include:
-
Verifying the final concentration is below the determined maximum soluble concentration.
-
Using a lower final DMSO concentration.
-
Employing a proper dilution technique with pre-warmed media.
Q4: Can I store this compound diluted in cell culture media?
A4: It is not recommended to store this compound in cell culture media for extended periods. Working solutions should be prepared fresh for each experiment to avoid potential degradation or precipitation over time.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α).[4] IRE1α is a key sensor of endoplasmic reticulum (ER) stress. By inhibiting IRE1α's RNase activity, this compound blocks the splicing of X-box binding protein 1 (XBP1) mRNA.[4] This disruption of the IRE1α-XBP1 signaling pathway can lead to increased ER stress and, in some contexts, apoptosis.[4]
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvents. Note that solubility in complex cell culture media is highly dependent on the specific media formulation, serum content, and other experimental conditions.
| Solvent | Concentration | Reference |
| DMSO | 38 mg/mL (~99.87 mM) | [3] |
| DMSO | 20 mg/mL (~52.57 mM) | |
| DMSO | 14 mg/mL | [4] |
| DMF | 20 mg/mL | [4] |
| Ethanol | 3 mg/mL | [3] |
| Water | Insoluble | [3] |
| DMF:PBS (pH 7.2) (1:6) | 0.14 mg/mL | [4] |
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To empirically determine the highest concentration of this compound that can be maintained in a specific cell culture medium without precipitation under standard culture conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 20 mM).
-
Ensure the compound is fully dissolved. Gentle vortexing may be required.
-
-
Prepare Serial Dilutions in Media:
-
Pre-warm your complete cell culture medium to 37°C.
-
In a series of sterile microcentrifuge tubes or wells of a 96-well plate, add a fixed volume of your pre-warmed cell culture medium (e.g., 1 mL).
-
Add increasing volumes of the this compound DMSO stock to each tube to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Important: Add the DMSO stock dropwise while gently mixing to ensure rapid dispersion.
-
Include a control tube with the highest volume of DMSO used in the dilutions to ensure the solvent itself does not cause any issues.
-
-
Incubate and Observe:
-
Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Visually inspect for any signs of precipitation (cloudiness, particles) immediately after preparation and at several time points that mimic your experimental timeframe (e.g., 1, 4, 24, and 48 hours).
-
For a more detailed examination, take a small aliquot from each tube and observe under a microscope for crystalline structures.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of precipitate throughout the observation period is the maximum working soluble concentration for this compound in your specific experimental setup.
-
Visualizations
Caption: this compound inhibits the IRE1α signaling pathway.
Caption: Troubleshooting workflow for this compound solubility.
References
mitigating MKC3946 cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MKC3946. Our goal is to help you mitigate potential cytotoxicity in normal cells and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the reported cytotoxicity of this compound in normal cells?
A1: Published studies have consistently reported that this compound exhibits modest growth-inhibitory effects on multiple myeloma (MM) cell lines while showing no significant toxicity to normal mononuclear cells[1][2][3][4][5][6]. This suggests a favorable selectivity profile for cancer cells over normal hematopoietic cells.
Q2: Is it possible for this compound to cause cytotoxicity in other types of normal cells?
A2: While existing data points to a lack of toxicity in normal mononuclear cells, the cytotoxic effects of this compound on other normal cell types (e.g., epithelial, endothelial, or organ-specific cells) have not been extensively reported in the available literature. Researchers should perform initial dose-response experiments on their specific normal cell lines of interest to establish a non-toxic concentration range.
Q3: this compound is often used to enhance the cytotoxicity of other chemotherapeutic agents. Does it also increase their toxicity in normal cells?
A3: this compound has been shown to significantly enhance the cytotoxic effects of agents like bortezomib (B1684674) and 17-AAG in multiple myeloma cells[1][2][7]. The potential for this sensitizing effect to occur in normal cells is a critical consideration. It is recommended to perform combination therapy dose-matrix studies on relevant normal cell lines to identify a therapeutic window where cancer cell cytotoxicity is maximized while minimizing effects on normal cells.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and specific inhibitor of the endoribonuclease (RNase) activity of inositol-requiring enzyme 1α (IRE1α)[1][3]. IRE1α is a key sensor of endoplasmic reticulum (ER) stress. By inhibiting IRE1α's RNase activity, this compound blocks the splicing of X-box binding protein 1 (XBP1) mRNA[2][3][7]. This prevents the formation of the active transcription factor XBP1s, which is crucial for the unfolded protein response (UPR) that helps cancer cells adapt to ER stress and survive.
Q5: What are the downstream effects of inhibiting the IRE1α-XBP1 pathway with this compound?
A5: By blocking XBP1 splicing, this compound prevents the upregulation of genes involved in protein folding, quality control, and degradation[2][3]. This leads to an accumulation of unresolved ER stress, which can trigger apoptosis, particularly in cancer cells that are already under high ER stress due to rapid proliferation and protein synthesis[2]. Interestingly, this compound does not inhibit the kinase activity of IRE1α, which can still activate pro-apoptotic pathways like JNK signaling[2].
Troubleshooting Guide: Managing Potential Cytotoxicity in Normal Cells
| Issue | Potential Cause | Recommended Solution |
| Unexpected cytotoxicity observed in normal cell lines at standard concentrations. | Cell line-specific sensitivity to IRE1α inhibition. | - Perform a dose-response curve to determine the IC50 of this compound in your specific normal cell line. - Reduce the concentration of this compound to a non-toxic level for the normal cells while maintaining efficacy in the cancer cells. - Consider using a different normal cell line as a control if feasible. |
| Enhanced cytotoxicity in normal cells when combining this compound with another chemotherapeutic agent. | Synergistic or additive toxicity in normal tissues. | - Perform a combination dose-matrix experiment to identify concentrations that are selectively cytotoxic to cancer cells. - Reduce the dose of one or both agents. - Consider sequential dosing regimens (e.g., pre-treatment with a cytostatic agent to protect normal cells)[8]. |
| Difficulty establishing a therapeutic window between cancer and normal cells. | Overlapping sensitivity profiles. | - Explore alternative combination therapies that may have a wider therapeutic window. - Investigate strategies to protect normal cells, such as the use of cytoprotective agents or cell cycle inhibitors that selectively arrest normal cells in a less sensitive phase[8][9][10][11]. |
| Inconsistent results across experiments. | Issues with drug stability or experimental setup. | - Prepare fresh stock solutions of this compound for each experiment, as solubility and stability can be a factor. - Ensure consistent cell seeding densities and culture conditions. - Verify the purity and activity of the this compound compound. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | Cell Type | This compound Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference |
| RPMI 8226 | Multiple Myeloma | 0 - 12.5 | 48 | Modest growth inhibition | [2][4] |
| INA-6 | Multiple Myeloma | Not specified | 48 | Modest growth inhibition | [2] |
| Normal Mononuclear Cells | Healthy Donor | Up to 12.5 | 48 | No toxicity observed | [2][3] |
| RPMI 8226 | Multiple Myeloma | 2.5, 5, 10 | 3 | Inhibition of tunicamycin-induced XBP1 splicing | [1][2] |
Table 2: Combination Effects of this compound with Other Agents in Multiple Myeloma Cells
| Combination Agent | Cell Line | This compound Concentration (µM) | Key Finding | Reference |
| Bortezomib | RPMI 8226, INA-6 | 10 | Significantly enhanced cytotoxicity and apoptosis | [2] |
| 17-AAG | RPMI 8226, INA-6 | 10 | Significantly enhanced cytotoxicity and apoptosis | [2] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells (e.g., RPMI 8226 myeloma cells and a normal cell line of interest) in a 96-well plate at a density of 2 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to create a 2X working solution series (e.g., 0, 2.5, 5, 10, 15, 20, 25 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the 2X working solutions to the respective wells, resulting in a final concentration series of 0-12.5 µM.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Analysis of XBP1 mRNA Splicing by RT-PCR
-
Cell Treatment: Seed RPMI 8226 cells and treat with an ER stress inducer like tunicamycin (B1663573) (e.g., 5 µg/mL) in the presence or absence of various concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for 3 hours[1][2].
-
RNA Extraction: Harvest the cells and extract total RNA using a standard method (e.g., TRIzol reagent or a commercial kit).
-
Reverse Transcription (RT): Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
Polymerase Chain Reaction (PCR):
-
Perform PCR using primers that flank the splice site of XBP1 mRNA. This allows for the amplification of both the unspliced (XBP1u) and spliced (XBP1s) forms.
-
Use β-actin as an internal control.
-
-
Gel Electrophoresis: Separate the PCR products on a 2-3% agarose (B213101) gel. The unspliced XBP1 will appear as a larger band, and the spliced form will be a smaller band (due to the excision of a 26-nucleotide intron).
-
Visualization: Stain the gel with ethidium (B1194527) bromide or a safer alternative and visualize the bands under UV light. The inhibition of splicing will be indicated by a decrease in the XBP1s band and an increase in the XBP1u band in this compound-treated samples.
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing MKC3946 off-target effects
Welcome to the technical support center for MKC3946. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential off-target effects of this compound, a potent and selective inhibitor of the endoribonuclease (RNase) domain of Inositol-requiring enzyme 1α (IRE1α).
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a potent and soluble inhibitor of the IRE1α endoribonuclease domain.[1] Its primary mechanism is to block the IRE1α-mediated splicing of X-box binding protein 1 (XBP1) mRNA.[1][2] This inhibition prevents the formation of the active transcription factor XBP1s, a key component of the unfolded protein response (UPR). This compound has been shown to not inhibit the kinase function of IRE1α.[1]
Q2: Why is it important to investigate the off-target effects of this compound?
A2: While this compound is designed to be selective for the IRE1α RNase domain, all small molecule inhibitors have the potential for off-target interactions, which can lead to misinterpretation of experimental results, cellular toxicity, or other unintended biological consequences.[3] Identifying and minimizing these effects is crucial for validating that the observed phenotype is a true result of on-target inhibition.
Q3: Are there known off-target effects for this compound or other IRE1α inhibitors?
A3: Specific comprehensive off-target screening data for this compound is not widely published. However, studies on other IRE1α inhibitors, such as 4µ8C and STF-083010, have indicated potential for off-target effects, particularly at higher concentrations.[4][5] For example, 4µ8C has been observed to inhibit insulin (B600854) secretion independently of IRE1α RNase activity.[5] Therefore, it is prudent to experimentally verify the selectivity of this compound in your specific model system.
Q4: What are the initial steps to suspect off-target effects in my experiments with this compound?
A4: You might suspect off-target effects if you observe:
-
Cellular phenotypes that are inconsistent with the known functions of the IRE1α-XBP1 pathway.
-
Cytotoxicity in cell lines that do not rely on the UPR for survival.
-
Discrepancies between the effective concentration in your assay and the reported IC50 for IRE1α RNase inhibition.
-
Similar unexpected effects with other structurally distinct IRE1α inhibitors.[3]
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating potential off-target effects of this compound.
Issue 1: Unexpected Cellular Phenotype or Cytotoxicity
Possible Cause: The observed effect may be due to the inhibition of an unintended target protein.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Solutions:
-
Confirm On-Target Engagement: First, verify that this compound is engaging with IRE1α at the concentrations used in your experiment. This can be done by measuring the inhibition of XBP1 splicing via RT-PCR or by performing a Cellular Thermal Shift Assay (CETSA) to confirm direct binding.
-
Dose-Response Analysis: Perform a dose-response curve for both the on-target effect (XBP1 splicing inhibition) and the observed phenotype. If the phenotype occurs at significantly different concentrations than on-target inhibition, it may be an off-target effect.
-
Use an Orthogonal Inhibitor: Test a structurally different IRE1α RNase inhibitor. If the same phenotype is observed, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of IRE1α (ERN1 gene). If the phenotype is recapitulated, it supports an on-target mechanism.
-
Rescue Experiment: In cells with IRE1α knocked down, express a drug-resistant mutant of IRE1α. If the phenotype is reversed upon this compound treatment, it confirms an on-target effect.
Issue 2: Inconsistent Results or Loss of Potency
Possible Cause: Compound instability, solubility issues, or metabolism in the experimental system.
Solutions:
-
Check Compound Solubility: Visually inspect your prepared solutions for any precipitation. This compound is soluble in DMSO.[1] Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced artifacts.[6]
-
Assess Compound Stability: The stability of small molecules can be affected by factors like pH, light, and temperature.[7] Prepare fresh stock solutions and minimize freeze-thaw cycles.[7]
-
Consider Metabolism: Cells can metabolize small molecules, reducing their effective concentration over time. For long-term experiments, consider replenishing the compound in the media.
Quantitative Data
The following table summarizes the inhibitory concentrations for this compound. It is recommended that researchers generate similar tables for their specific cell lines and any identified off-targets.
| Target | Assay Type | IC50 / Effective Concentration | Reference |
| IRE1α RNase | XBP1 Splicing (RPMI 8226 cells) | Dose-dependent inhibition at 2.5-10 µM | [1] |
| Cell Viability | MTT Assay (MM cell lines) | Modest cytotoxicity at 0-12.5 µM | [8] |
| Your Off-Target 1 | Kinase Assay | Enter your data here | |
| Your Off-Target 2 | Functional Assay | Enter your data here |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Off-Target Screening
This protocol is a general guide for screening this compound against a panel of purified kinases to identify potential off-target interactions.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
This compound dilution series
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[9]
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
96-well plates
Procedure:
-
Prepare Reagents: Prepare a dilution series of this compound in kinase assay buffer. Prepare a solution of the kinase and its specific substrate in the same buffer.
-
Inhibitor and Enzyme Addition: To a 96-well plate, add the this compound dilutions. Add the kinase/substrate solution to all wells except the negative control. Incubate for 10-15 minutes at room temperature.[9]
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be close to the Km for each kinase, if known.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value for any inhibited kinases.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to IRE1α or potential off-targets in a cellular context.
Materials:
-
Cultured cells of interest
-
This compound
-
Vehicle control (DMSO)
-
PBS
-
Lysis buffer (with protease and phosphatase inhibitors)
-
Antibody against the target protein (e.g., IRE1α)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control at the desired concentration for 1-2 hours at 37°C.[10]
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature.[10]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles (e.g., 3 cycles in liquid nitrogen followed by a 37°C water bath).[10]
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[11]
-
Western Blotting: Collect the supernatant (soluble fraction), normalize the protein concentration, and analyze by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding.[10]
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Signaling Pathways and Experimental Workflows
On-Target Signaling Pathway: IRE1α-XBP1 Axis
The primary target of this compound is the RNase domain of IRE1α, a key sensor of endoplasmic reticulum (ER) stress.
Caption: The on-target action of this compound on the IRE1α-XBP1 pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. hydroxy-aryl-aldehyde based IRE1 RNase inhibitors (4µ8C and others) | Ron Lab [ron.cimr.cam.ac.uk]
- 5. 4μ8C Inhibits Insulin Secretion Independent of IRE1α RNase Activity [jstage.jst.go.jp]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
inconsistent results with MKC3946 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in experimental results with MKC3946. Our aim is to help researchers, scientists, and drug development professionals achieve reproducible and reliable outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the endoribonuclease (RNase) domain of inositol-requiring enzyme 1α (IRE1α).[1][2][3] It functions by blocking the splicing of X-box binding protein 1 (XBP1) mRNA, a key step in the unfolded protein response (UPR).[2][4] This inhibition prevents the formation of the active transcription factor XBP1s.[4]
Q2: Does this compound inhibit the kinase activity of IRE1α?
A2: No, this compound specifically inhibits the RNase activity of IRE1α and does not affect its kinase function.[1][4] This is a critical point, as the IRE1α kinase activity is involved in other signaling pathways, such as the JNK pathway, which can be enhanced by this compound treatment.[4]
Q3: What are the expected downstream effects of this compound treatment?
A3: By inhibiting XBP1 splicing, this compound leads to an accumulation of unfolded proteins in the endoplasmic reticulum (ER), thereby enhancing ER stress.[4] This can lead to the activation of other UPR branches, like the PERK pathway, and can ultimately trigger apoptosis, particularly in cancer cells that are highly dependent on the UPR for survival.[4] this compound has been shown to enhance the cytotoxic effects of other ER stressors like bortezomib (B1684674) and 17-AAG.[1][2][4]
Q4: Why am I observing modest growth inhibition with this compound alone in my cancer cell line?
A4: this compound monotherapy typically induces modest growth inhibition in many cancer cell lines, such as multiple myeloma (MM) cells.[1][4] Its primary strength lies in its ability to synergize with other agents that induce ER stress, such as proteasome inhibitors (e.g., bortezomib).[1][4] Significant growth inhibition is more commonly observed when this compound is used in combination therapies.[4][5]
Q5: Is this compound cytotoxic to normal, non-cancerous cells?
A5: Studies have shown that this compound exhibits minimal toxicity in normal mononuclear cells, suggesting a therapeutic window for its anti-cancer effects.[1][3][4]
Troubleshooting Guide
Issue 1: High Variability in XBP1 Splicing Inhibition
Possible Cause 1: Suboptimal Concentration of this compound
The effective concentration of this compound can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model.
Suggested Solution:
-
Perform a concentration-response curve with this compound (e.g., 0.1 µM to 10 µM) to identify the EC50 for XBP1 splicing inhibition in your cell line.[1]
-
Refer to the table below for reported effective concentrations in various cell lines.
Table 1: Reported Effective Concentrations of this compound
| Cell Line | Concentration Range (µM) | Incubation Time (hours) | Reference(s) |
| RPMI 8226 | 5 - 10 | 3 | [1][4] |
| INA6 | 10 | 6 | [4] |
| NB4 | Not specified | Not specified | [2] |
| Insulin 2 C96Y-GFP | 10 | 48 | [6] |
Possible Cause 2: Inadequate Induction of ER Stress
This compound's effect on XBP1 splicing is most evident under conditions of ER stress. If the basal level of ER stress in your cells is low, the inhibitory effect may be less pronounced.
Suggested Solution:
-
Include a positive control for ER stress induction, such as tunicamycin (B1663573) (Tm) or thapsigargin (B1683126) (Tg), to confirm that the XBP1 splicing pathway is active in your cells.[1][4][6]
-
For example, co-treat cells with this compound and tunicamycin (e.g., 5 µg/mL for 3 hours) to robustly assess the inhibitory activity.[1][4]
Issue 2: Inconsistent Cytotoxicity or Apoptosis Results
Possible Cause 1: Cell Density and Health
Cell confluence and overall health can significantly impact their response to drug treatment. Overly confluent or unhealthy cells may exhibit altered sensitivity to this compound.
Suggested Solution:
-
Ensure consistent cell seeding densities across all experiments.
-
Routinely check cell viability and morphology before initiating treatment.
-
Use cells in the logarithmic growth phase for all experiments.
Possible Cause 2: Duration of Treatment
The apoptotic effects of this compound, especially when used alone, may require longer incubation times to become apparent.
Suggested Solution:
-
Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing cytotoxicity in your cell line.
Possible Cause 3: Inappropriate Assay for Measuring Cytotoxicity
The choice of cytotoxicity assay can influence the results.
Suggested Solution:
-
Use multiple assays to assess cell viability and apoptosis, such as MTT assays for metabolic activity and Annexin V/PI staining for apoptosis.[2][4]
-
Western blotting for cleaved PARP and caspase-3 can provide further confirmation of apoptosis.[4]
Experimental Protocols
Protocol 1: In Vitro XBP1 Splicing Assay by RT-PCR
This protocol is adapted from studies on multiple myeloma cell lines.[1][4]
-
Cell Seeding: Seed RPMI 8226 cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
ER Stress Induction (Optional but Recommended): Treat cells with 5 µg/mL tunicamycin.
-
This compound Treatment: Concurrently treat cells with a range of this compound concentrations (e.g., 0, 2.5, 5, 10 µM).
-
Incubation: Incubate the cells for 3 hours at 37°C.
-
RNA Extraction: Isolate total RNA from the cells using a standard RNA extraction kit.
-
RT-PCR: Perform reverse transcription PCR (RT-PCR) using primers specific for human XBP1 that can distinguish between the unspliced (XBP1u) and spliced (XBP1s) forms. Use β-actin as a housekeeping gene for normalization.[1][4]
-
Analysis: Visualize the PCR products on an agarose (B213101) gel. A decrease in the XBP1s band and an increase in the XBP1u band in this compound-treated samples indicate successful inhibition.
Protocol 2: In Vivo Evaluation of this compound in a Mouse Xenograft Model
This protocol is based on a study using an RPMI 8226 mouse xenograft model.[3][4][5]
-
Animal Model: Use immunodeficient mice (e.g., SCID mice).
-
Tumor Implantation: Subcutaneously inject RPMI 8226 cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Treatment Groups: Randomize mice into treatment groups:
-
Vehicle control
-
This compound (e.g., 100 mg/kg, intraperitoneal injection, daily)[3]
-
Bortezomib (optional combination therapy)
-
This compound + Bortezomib
-
-
Monitoring: Measure tumor volume with calipers every 3-4 days.[2] Monitor animal body weight and overall health.
-
Endpoint: Continue treatment for a defined period (e.g., 33 days) or until tumors reach a predetermined size.[4]
-
Analysis: At the end of the study, excise tumors and analyze for XBP1 splicing by RT-PCR to confirm target engagement.[4][5]
Visualizations
Caption: Mechanism of action of this compound in the IRE1α pathway.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Efficacy of MKC3946 in Resistant Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the IRE1α endoribonuclease inhibitor, MKC3946. The focus is on strategies to improve its efficacy, particularly in cell lines that exhibit resistance.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides potential solutions.
| Issue | Potential Cause | Recommended Action |
| 1. This compound shows minimal single-agent cytotoxicity in my cell line. | This compound often exhibits modest growth inhibition as a single agent. Its primary strength lies in sensitizing cells to other stressors.[1][2] | Consider using this compound in combination with agents that induce endoplasmic reticulum (ER) stress, such as proteasome inhibitors (e.g., bortezomib) or Hsp90 inhibitors (e.g., 17-AAG).[1][2] |
| The cell line may have low basal activation of the IRE1α-XBP1 pathway. | Assess the basal levels of spliced XBP1 (XBP1s) in your cell line via RT-PCR. Cell lines with higher basal XBP1s may be more dependent on this pathway for survival. | |
| 2. My cells are developing resistance to this compound over time. | Upregulation of pro-survival UPR pathways, such as the PERK-eIF2α-ATF4 axis, can compensate for IRE1α inhibition.[3] | Combine this compound with inhibitors of other UPR branches, such as a PERK inhibitor, to create a more complete blockade of the UPR. |
| Alterations in the expression of Bcl-2 family proteins may confer resistance to apoptosis. | Evaluate the expression levels of pro- and anti-apoptotic Bcl-2 family proteins. Consider co-treatment with Bcl-2 inhibitors (e.g., venetoclax). | |
| 3. I am not observing a significant reduction in XBP1 splicing after this compound treatment. | Incorrect dosage or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. Effective concentrations are typically in the low micromolar range (e.g., 2.5-10 µM).[3] |
| Issues with the RT-PCR assay for XBP1 splicing. | Verify your primer design and PCR conditions. Ensure your assay can clearly distinguish between the unspliced (XBP1u) and spliced (XBP1s) forms of XBP1 mRNA. | |
| 4. The combination of this compound with bortezomib (B1684674) is not as synergistic as expected. | The cell line may have acquired resistance to proteasome inhibitors through mechanisms independent of the IRE1α pathway. | Characterize the bortezomib resistance mechanism in your cell line. This could involve mutations in the proteasome subunits or upregulation of drug efflux pumps. |
| Suboptimal dosing in the combination experiment. | Perform a synergy analysis using methods like the Chou-Talalay method to determine the optimal concentrations and ratios for the drug combination. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the endoribonuclease (RNase) domain of inositol-requiring enzyme 1α (IRE1α).[1] IRE1α is a key sensor of endoplasmic reticulum (ER) stress. Upon activation, its RNase domain mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event removes a 26-nucleotide intron, leading to a frameshift and the production of the active transcription factor XBP1s. XBP1s, in turn, upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to alleviate ER stress. By inhibiting the RNase activity of IRE1α, this compound blocks the production of XBP1s, thereby exacerbating ER stress and promoting apoptosis in cancer cells that are highly dependent on the unfolded protein response (UPR) for survival.[1][2]
Q2: In which cancer types is this compound most likely to be effective?
A2: this compound has shown the most promise in cancers characterized by high rates of protein synthesis and secretion, which leads to chronic ER stress and a reliance on the UPR. This includes hematological malignancies such as multiple myeloma.[1][2] Its efficacy in solid tumors is also being investigated, particularly in combination with other therapies.
Q3: How can I overcome resistance to this compound?
A3: Resistance to this compound can potentially be overcome by using it in rational combination therapies. Since this compound targets one of the three main branches of the UPR, cancer cells may adapt by upregulating the other two branches (PERK and ATF6). Therefore, combining this compound with inhibitors of the PERK or ATF6 pathways could be a viable strategy. Additionally, as this compound enhances ER stress, it is synergistic with drugs that also induce ER stress, such as proteasome inhibitors (e.g., bortezomib) and Hsp90 inhibitors (e.g., 17-AAG).[1][2]
Q4: What are the recommended concentrations for in vitro studies?
A4: The effective concentration of this compound can vary between cell lines. However, studies have shown that concentrations in the range of 2.5 µM to 10 µM are typically effective at inhibiting XBP1 splicing and enhancing the cytotoxicity of other agents in multiple myeloma cell lines.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q5: Are there any known off-target effects of this compound?
A5: this compound is designed to be a specific inhibitor of the IRE1α RNase domain. Studies have shown that it does not inhibit the kinase activity of IRE1α.[1] However, as with any small molecule inhibitor, it is important to consider the possibility of off-target effects and to include appropriate controls in your experiments.
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound in Combination with Bortezomib and 17-AAG in Multiple Myeloma Cell Lines
| Cell Line | Drug Combination | IC50 (nM) | Combination Index (CI)* |
| RPMI 8226 | Bortezomib | ~10 | Additive |
| 17-AAG | ~500 | Synergistic | |
| INA-6 | Bortezomib | ~5 | Additive |
| 17-AAG | ~250 | Synergistic |
*Combination Index (CI) was determined by isobologram analysis. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. (Data synthesized from multiple sources for illustrative purposes)
Experimental Protocols
RT-PCR Analysis of XBP1 Splicing
This protocol is used to assess the efficacy of this compound in inhibiting the endoribonuclease activity of IRE1α by measuring the levels of spliced (XBP1s) and unspliced (XBP1u) XBP1 mRNA.
Materials:
-
Cell culture reagents
-
This compound
-
Tunicamycin (optional, as a positive control for ER stress induction)
-
RNA extraction kit
-
Reverse transcription kit
-
PCR reagents
-
Primers for XBP1 (flanking the 26-nucleotide intron)
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the indicated time. Include a vehicle control and a positive control (e.g., tunicamycin).
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
Amplify the XBP1 cDNA using PCR with primers that flank the 26-nucleotide intron.
-
Analyze the PCR products by agarose gel electrophoresis. The unspliced XBP1 (XBP1u) will appear as a larger band, while the spliced XBP1 (XBP1s) will be a smaller band.
-
Quantify the band intensities to determine the ratio of XBP1s to XBP1u.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach and grow for 24 hours.
-
Treat the cells with a serial dilution of this compound (and/or in combination with another drug) for the desired duration (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as for other assays.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizations
Caption: this compound inhibits IRE1α-mediated XBP1 splicing, leading to increased ER stress and apoptosis.
Caption: A typical workflow for evaluating the efficacy of this compound in cell lines.
Caption: A decision tree for troubleshooting experiments where this compound shows low efficacy.
References
how to prepare fresh MKC3946 solutions for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and use of fresh MKC3946 solutions for experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the endoribonuclease (RNase) domain of inositol-requiring enzyme 1α (IRE1α).[1][2][3] IRE1α is a key sensor of endoplasmic reticulum (ER) stress and a critical component of the unfolded protein response (UPR).[4][5][6] Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This activated RNase domain then catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[5][7] Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to alleviate ER stress.[7] this compound specifically inhibits the RNase activity of IRE1α, thereby blocking the splicing of XBP1 mRNA and suppressing the downstream adaptive signaling pathway.[2][3][7] This inhibition can enhance ER stress-mediated apoptosis, particularly in cancer cells that are highly dependent on the UPR for survival, such as multiple myeloma.[1][7]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For the solid powder, storage at -20°C for up to 3 years is recommended.[2] Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year.[2]
Q3: In which solvents is this compound soluble?
A3: this compound has varying solubility in common laboratory solvents. It is soluble in DMSO and DMF, but has limited solubility in ethanol (B145695) and is considered insoluble in water.[1][3] For in vivo studies, specific formulations using a combination of solvents like DMSO, PEG300, Tween80, and saline with SBE-β-CD have been described.[1][2]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 20 mg/mL (52.57 mM)[2] | May require sonication. Use of fresh, anhydrous DMSO is critical as hygroscopic DMSO can significantly reduce solubility.[1][2] |
| DMSO | 14 mg/mL[3] | |
| DMF | 20 mg/mL[3] | |
| Ethanol | 3 mg/mL[1] | |
| Water | Insoluble[1] | |
| DMF:PBS (pH 7.2) (1:6) | 0.14 mg/mL[3] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[2] |
| Powder | 4°C | 2 years[2] |
| In Solvent | -80°C | 2 years[2] |
| In Solvent | -20°C | 1 year[2] |
Troubleshooting Guide
Problem 1: this compound powder is not dissolving properly in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture. Hygroscopic DMSO can significantly decrease the solubility of this compound.[1][2]
-
Solution: Always use newly opened, anhydrous DMSO for preparing stock solutions.[1][2] Gentle warming and sonication can also aid in dissolution.[2]
Problem 2: Precipitation is observed in the media after adding the this compound stock solution.
-
Possible Cause: The final concentration of DMSO in the cell culture media is too high, causing the compound to precipitate. Another possibility is that the final concentration of this compound exceeds its solubility limit in the aqueous media.
-
Solution: Ensure the final concentration of DMSO in the cell culture medium is kept low (typically <0.5%) to maintain compound solubility and minimize solvent toxicity. Prepare intermediate dilutions of the stock solution in culture medium to ensure proper mixing and avoid localized high concentrations that can lead to precipitation.
Problem 3: Inconsistent experimental results are obtained with the same concentration of this compound.
-
Possible Cause: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Aliquot the stock solution into single-use volumes after preparation to avoid repeated freezing and thawing.[2] Always store the aliquots at the recommended temperature (-80°C or -20°C).[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
To prepare a 20 mg/mL stock solution, add 1 mL of anhydrous DMSO to 20 mg of this compound powder.
-
Vortex and/or sonicate the solution until the compound is completely dissolved.[2]
-
Aliquot the stock solution into sterile microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[2]
-
Protocol 2: Preparation of this compound Working Solution for In Vivo Experiments
This protocol is an example and may require optimization based on the specific animal model and administration route.
-
Materials:
-
This compound stock solution in DMSO (e.g., 20 mg/mL)
-
20% SBE-β-CD in Saline
-
Sterile, pyrogen-free tubes
-
-
Procedure:
-
To prepare a 1 mL working solution with a final concentration of 2 mg/mL, add 100 µL of the 20 mg/mL this compound DMSO stock solution to 900 µL of 20% SBE-β-CD in Saline.[2]
-
Mix thoroughly by vortexing until a clear solution is obtained.[2]
-
The working solution should be prepared fresh before each experiment and used immediately for optimal results.[1]
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological targeting of MYC-regulated IRE1/XBP1 pathway suppresses MYC-driven breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
dealing with precipitation of MKC3946 in stock solutions
Welcome to the technical support center for MKC3946. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of this compound, with a specific focus on addressing the common issue of its precipitation in stock solutions.
Troubleshooting Guide: Dealing with this compound Precipitation
This guide provides a step-by-step approach to resolving precipitation issues with this compound stock solutions, ensuring the integrity and efficacy of the compound in your experiments.
Issue: A precipitate has formed in my this compound stock solution, either after storage or upon dilution.
Below is a troubleshooting workflow to address this issue:
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Preparation and Storage of Stock Solutions
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most commonly used solvent for preparing this compound stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Some suppliers also report solubility in Dimethylformamide (DMF) and Ethanol, though at lower concentrations than DMSO.[1][2] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of this compound.[1]
Q2: What is the maximum recommended concentration for a DMSO stock solution?
A2: Based on supplier data, this compound is soluble in DMSO at concentrations up to 38 mg/mL (99.87 mM).[1] However, to minimize the risk of precipitation upon storage or dilution, preparing stock solutions at a slightly lower concentration (e.g., 10-20 mg/mL) may be beneficial.
Q3: How should I store my this compound stock solutions to prevent precipitation?
A3: To maintain the stability of your this compound stock solution and prevent precipitation, it is recommended to:
-
Store the solution in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1]
-
For long-term storage, keep the aliquots at -80°C (stable for up to 1 year).[1]
-
For short-term storage, -20°C is acceptable (stable for up to 1 month).[1]
| Storage Temperature | Duration of Stability |
| -80°C | Up to 1 year[1] |
| -20°C | Up to 1 month[1] |
Q4: I've noticed precipitation in my stock solution after a freeze-thaw cycle. What should I do?
A4: If you observe a precipitate after a freeze-thaw cycle, you can try to redissolve it by gently warming the vial in a 37°C water bath for 5-10 minutes and then vortexing or briefly sonicating. If the precipitate does not dissolve, it is advisable to prepare a fresh stock solution. To avoid this issue in the future, aliquot your stock solution into smaller, single-use volumes.
Handling Precipitation in Experimental Settings
Q5: My this compound stock solution precipitated when I diluted it in my aqueous cell culture medium. How can I prevent this?
A5: This is a common issue with hydrophobic compounds dissolved in DMSO. Here are several strategies to prevent precipitation upon dilution:
-
Stepwise Dilution: Instead of adding the DMSO stock directly into the full volume of aqueous medium, first dilute it in a smaller volume of the medium or PBS. Then, add this intermediate dilution to the final volume.
-
Increase Final DMSO Concentration: While keeping the final DMSO concentration as low as possible to avoid cellular toxicity (typically <0.5%), a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use of Co-solvents (for in vivo studies): For animal studies, formulations often include co-solvents to improve solubility. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline or ddH2O.[1]
-
Pre-warm the Medium: Pre-warming your cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
Q6: Can I filter out the precipitate and use the remaining solution?
A6: It is not recommended to filter out the precipitate. Doing so will result in an unknown and lower final concentration of your compound, leading to inaccurate and irreproducible experimental results. The primary goal should be to redissolve the precipitate or prepare a fresh solution.
Experimental Protocols
Protocol for Redissolving Precipitated this compound in DMSO Stock
-
Visually inspect the vial to confirm the presence of a precipitate.
-
Gently warm the vial in a 37°C water bath for 5-10 minutes. Avoid overheating, as the thermal stability of this compound has not been extensively reported.
-
After warming, vortex the vial for 1-2 minutes.
-
Alternatively, place the vial in a bath sonicator for 1-2 minutes.
-
Visually inspect the solution again. If the precipitate has dissolved, the solution is ready for use.
-
If a small amount of precipitate remains, you can add a small volume (e.g., 5-10% of the total volume) of fresh, anhydrous DMSO and repeat the warming and vortexing/sonication steps.
-
If the precipitate still does not dissolve, it is recommended to discard the solution and prepare a fresh stock.
Protocol for Preparing a Working Solution for In Vitro Assays
-
Thaw a single-use aliquot of your this compound DMSO stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Perform a serial dilution of your stock solution in pre-warmed medium to achieve your desired final concentrations. It is best to add the stock solution to the medium while gently vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in your culture medium is below the tolerance level of your cell line (typically <0.5%).
-
Always prepare a vehicle control with the same final concentration of DMSO.
Signaling Pathway and Mechanism of Action
This compound is a potent and specific inhibitor of the endoribonuclease (RNase) domain of Inositol-requiring enzyme 1α (IRE1α). IRE1α is a key sensor of endoplasmic reticulum (ER) stress and a critical component of the Unfolded Protein Response (UPR).
Caption: The IRE1α-XBP1 signaling pathway and the inhibitory action of this compound.
Under ER stress, unfolded proteins accumulate in the ER lumen, causing the chaperone protein BiP/GRP78 to dissociate from IRE1α. This leads to the dimerization and autophosphorylation of IRE1α, activating its RNase domain. The activated IRE1α then excises a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1u), generating a spliced variant (XBP1s). XBP1s is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis and promote cell survival. This compound specifically inhibits the RNase activity of IRE1α, thereby preventing the splicing of XBP1 mRNA and blocking the downstream adaptive response. This can enhance ER stress-induced apoptosis, making it a promising therapeutic strategy in diseases like multiple myeloma where cells are under chronic ER stress.
References
assessing the purity and activity of a new batch of MKC3946
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and activity of a new batch of MKC3946, a potent inhibitor of the IRE1α endoribonuclease.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable small molecule that functions as a potent and specific inhibitor of the inositol-requiring enzyme 1α (IRE1α) endoribonuclease activity.[1][2] Its primary mechanism of action is the blockade of the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[1][2] Under endoplasmic reticulum (ER) stress, IRE1α normally splices XBP1u (unspliced) mRNA to its active form, XBP1s (spliced). XBP1s is a transcription factor that upregulates genes involved in protein folding and degradation to alleviate ER stress. By inhibiting this splicing, this compound prevents the production of XBP1s, leading to an accumulation of ER stress and potentially inducing apoptosis in cells that are highly dependent on the unfolded protein response (UPR), such as multiple myeloma cells.[1]
Q2: What is the expected purity of a new batch of this compound?
Commercial batches of this compound typically have a purity of ≥97% as determined by High-Performance Liquid Chromatography (HPLC).[3] Some suppliers may provide batches with higher purity, such as 99.89%.[1] It is crucial to verify the purity of each new batch to ensure the reliability and reproducibility of experimental results.
Q3: How should I store and handle this compound?
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[4] For short-term storage, it can be kept at 4°C for up to 2 years.[4] Stock solutions are typically prepared in DMSO.[1] Once reconstituted, it is recommended to aliquot the stock solution and store it at -80°C for up to 2 years or at -20°C for up to 1 year to avoid repeated freeze-thaw cycles.[4] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes.
Q4: What are the primary applications of this compound in research?
This compound is primarily used in cancer research, particularly in the study of malignancies that are sensitive to ER stress, such as multiple myeloma.[1] It is utilized to investigate the role of the IRE1α-XBP1 signaling pathway in cell survival, proliferation, and apoptosis. Additionally, it can be used in combination with other therapeutic agents to explore synergistic effects in cancer treatment.
Purity and Activity Assessment
This section provides a summary of the expected quantitative data for a new batch of this compound.
| Parameter | Expected Value | Method of Analysis |
| Purity | ≥97% | High-Performance Liquid Chromatography (HPLC) |
| Consistent with Molecular Weight (380.46 g/mol ) | Mass Spectrometry (MS) | |
| Activity | Inhibition of XBP1 splicing | RT-PCR |
| IC50 in sensitive cell lines (e.g., RPMI 8226) | Cell Viability Assay (e.g., MTT) |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. The specific parameters may need to be optimized for your HPLC system.
Materials:
-
This compound powder
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 1 mg/mL.
-
Set up the HPLC system with a C18 column.
-
Use a gradient elution method with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Set the flow rate to 1 mL/min and the detection wavelength to the absorbance maximum of this compound.
-
Inject 10 µL of the sample.
-
Analyze the resulting chromatogram to determine the area of the major peak corresponding to this compound and any impurity peaks.
-
Calculate the purity as: (Area of this compound peak / Total area of all peaks) x 100%.
Identity Confirmation by Mass Spectrometry (MS)
This protocol provides a general method for confirming the identity of this compound.
Materials:
-
This compound sample from the purity assessment
-
Mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Introduce the this compound sample into the mass spectrometer via direct infusion or from the HPLC eluent.
-
Acquire the mass spectrum in positive ion mode.
-
Look for the protonated molecular ion [M+H]⁺ at an m/z corresponding to the molecular weight of this compound (380.46 g/mol ).
-
Optionally, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain a fragmentation pattern that can be compared to a reference standard or theoretical fragmentation.
Activity Assessment: Inhibition of XBP1 Splicing by RT-PCR
This protocol assesses the ability of this compound to inhibit the splicing of XBP1 mRNA in a cellular context.
Materials:
-
A suitable cell line (e.g., RPMI 8226 multiple myeloma cells)
-
Cell culture medium and supplements
-
This compound
-
An ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
RNA extraction kit
-
Reverse transcription kit
-
PCR reagents
-
Primers for XBP1 (human):
-
Forward: 5'-CCTGGTTGCTGAAGAGGAGG-3'
-
Reverse: 5'-CCATGGGGAGATGTTCTGGAG-3'
-
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 1-2 hours.
-
Induce ER stress by adding Tunicamycin (e.g., 5 µg/mL) to the wells and incubate for 3-4 hours. Include a vehicle-treated control group.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA.
-
Set up PCR reactions using the XBP1 primers. These primers will amplify both the unspliced (XBP1u) and spliced (XBP1s) forms of XBP1 mRNA.
-
Run the PCR products on a 2-3% agarose gel.
-
Visualize the bands. XBP1u will appear as a larger band, and XBP1s will be a smaller band (due to the removal of a 26-nucleotide intron).
-
A successful experiment will show a decrease in the intensity of the XBP1s band with increasing concentrations of this compound.
Activity Assessment: Cell Viability by MTT Assay
This protocol determines the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
A suitable cell line (e.g., RPMI 8226)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0 to 50 µM) in triplicate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate overnight at 37°C.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the results and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Purity Assessment | ||
| Multiple peaks in HPLC chromatogram | Impure compound or degradation. | Check the storage conditions and age of the compound. If impurities are present, consider purification or obtaining a new batch. |
| No peak or very small peak in HPLC | Incorrect concentration or injection volume. | Verify the concentration of your sample and the injection volume. Ensure the detector is set to the correct wavelength. |
| Incorrect mass in MS | Contamination or incorrect compound. | Ensure the mass spectrometer is properly calibrated. If the mass is consistently incorrect, you may have the wrong compound. |
| Activity Assays | ||
| No inhibition of XBP1 splicing | Inactive compound. | Verify the purity and identity of your this compound. Prepare fresh stock solutions. |
| Insufficient concentration or incubation time. | Increase the concentration of this compound or the incubation time. | |
| Ineffective ER stress induction. | Confirm that your ER stress inducer is active and used at an appropriate concentration. | |
| High variability in MTT assay results | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| Contamination. | Regularly check for and address any microbial contamination in your cell cultures. | |
| No cytotoxic effect observed | Cell line is resistant to IRE1α inhibition. | Use a cell line known to be sensitive to ER stress and IRE1α inhibition. |
| Insufficient drug concentration or treatment duration. | Increase the concentration range and/or the duration of the treatment. |
Visualizations
Caption: Workflow for assessing a new batch of this compound.
Caption: The IRE1α signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Controlling for Vehicle Effects in MKC-3946 Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with MKC-3946. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate the challenges of vehicle effects in your experiments, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of MKC-3946?
A1: MKC-3946 is a potent and selective inhibitor of the endoribonuclease (RNase) activity of inositol-requiring enzyme 1α (IRE1α). IRE1α is a key sensor of endoplasmic reticulum (ER) stress and a critical component of the unfolded protein response (UPR). By inhibiting IRE1α's RNase activity, MKC-3946 blocks the splicing of X-box binding protein 1 (XBP1) mRNA, a crucial step in the activation of the IRE1α-XBP1 signaling pathway. This inhibition can lead to the accumulation of ER stress and induce apoptosis in cancer cells that are highly dependent on the UPR for survival.
Q2: What is the recommended vehicle for dissolving MKC-3946 for in vitro and in vivo studies?
A2: MKC-3946 is poorly soluble in aqueous solutions. The recommended solvent for both in vitro and in vivo studies is Dimethyl Sulfoxide (DMSO) . For in vitro experiments, a high-concentration stock solution (e.g., 10-20 mM) should be prepared in 100% DMSO and then diluted to the final working concentration in cell culture media. For in vivo studies, a stock solution in DMSO can be further diluted with a sterile, biocompatible carrier such as phosphate-buffered saline (PBS) or a solution containing polyethylene (B3416737) glycol (PEG) and Tween 80 to improve tolerability.
Q3: Why is a vehicle control group essential in MKC-3946 experiments?
A3: A vehicle control group is critical because the solvent used to dissolve MKC-3946, typically DMSO, is not biologically inert. At certain concentrations, DMSO can independently affect cellular processes, including cell viability, gene expression, and membrane permeability.[1][2][3][4] The vehicle control group, which receives the same concentration of the vehicle (e.g., DMSO) as the treatment group but without MKC-3946, allows researchers to distinguish the pharmacological effects of MKC-3946 from any non-specific effects of the solvent. Without a proper vehicle control, experimental results can be misinterpreted.
Q4: What is the maximum recommended final concentration of DMSO for in vitro cell culture experiments?
A4: The maximum tolerated concentration of DMSO is cell-type dependent. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) .[5] For sensitive cell lines, including primary cells, it is advisable to keep the concentration at or below 0.1% (v/v) .[1] It is strongly recommended to perform a preliminary dose-response experiment with the vehicle alone to determine the highest non-toxic concentration for your specific cell line and experimental duration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells in in vitro assays. | 1. Inconsistent cell seeding: Uneven distribution of cells in the wells. 2. Edge effects: Increased evaporation in the outer wells of the microplate. 3. Pipetting errors: Inaccurate dispensing of compound or reagents. | 1. Ensure a homogenous cell suspension before and during plating. 2. Fill the outer wells with sterile PBS or media without cells to create a humidity barrier.[2] 3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Precipitation of MKC-3946 upon dilution in aqueous media. | The compound's low aqueous solubility is exceeded during dilution. | Prepare a more concentrated stock solution in 100% DMSO. When diluting into your final aqueous solution (e.g., cell culture media or PBS), add the DMSO stock dropwise while vortexing or stirring to ensure rapid and even dispersion. |
| Toxicity observed in the vehicle control group. | The final DMSO concentration is too high for the cells, or the exposure time is too long. | Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your specific cell line and experimental duration. Reduce the final DMSO concentration in your experiments accordingly. |
| Inconsistent or unexpected results between different cell viability assays (e.g., MTT vs. XTT). | The compound may interfere with the assay chemistry. Some compounds can chemically reduce tetrazolium salts, leading to false-positive signals in viability assays. | Run a control experiment with the compound in cell-free media to check for direct chemical reactions with the assay reagents.[2] Consider using a viability assay with a different detection method, such as an ATP-based assay (e.g., CellTiter-Glo®). |
| No significant tumor growth inhibition in in vivo xenograft models. | 1. Suboptimal dosing or administration route. 2. Poor bioavailability of the compound. 3. Rapid metabolism or clearance of the compound. | 1. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal dosing schedule. 2. Optimize the vehicle formulation to improve solubility and absorption. Consider co-solvents like PEG or surfactants. 3. Perform pharmacokinetic studies to determine the compound's half-life and adjust the dosing frequency accordingly. |
Experimental Protocols
In Vitro Cell Viability Assay: Dose-Response to MKC-3946
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of MKC-3946 in a cancer cell line using a tetrazolium-based viability assay (e.g., MTT).
Materials:
-
MKC-3946
-
Anhydrous, sterile-filtered DMSO
-
Cancer cell line of interest (e.g., RPMI 8226 multiple myeloma cells)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound and Vehicle Control Preparation:
-
Prepare a 10 mM stock solution of MKC-3946 in 100% DMSO.
-
Perform serial dilutions of the MKC-3946 stock solution in complete culture medium to prepare 2X working solutions. Aim for a final concentration range that will encompass the expected IC50 value (e.g., 0.1 µM to 50 µM).
-
Prepare a vehicle control working solution by diluting 100% DMSO in complete culture medium to match the highest final DMSO concentration in the treated wells (e.g., if the highest MKC-3946 concentration results in 0.5% DMSO, the vehicle control should also contain 0.5% DMSO).
-
-
Cell Treatment:
-
Carefully add 100 µL of the 2X MKC-3946 working solutions and the vehicle control solution to the appropriate wells.
-
Include wells with untreated cells (medium only) as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly on an orbital shaker to dissolve the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100% viability).
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of MKC-3946 in a subcutaneous xenograft mouse model.
Materials:
-
MKC-3946
-
Sterile, anhydrous DMSO
-
Sterile vehicle components (e.g., PEG300, Tween 80, PBS)
-
Immunocompromised mice (e.g., SCID or NOD/SCID)
-
Human cancer cell line (e.g., RPMI 8226)
-
Matrigel (optional)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Methodology:
-
Tumor Cell Implantation:
-
Harvest cancer cells in their exponential growth phase.
-
Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10⁷ cells per 100 µL. Matrigel can be mixed with the cell suspension (1:1 ratio) to improve tumor take rate.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
-
Preparation of Dosing Solutions:
-
MKC-3946 Solution: Dissolve MKC-3946 in DMSO to create a stock solution. Further dilute this stock in the vehicle to the final desired concentration for injection (e.g., 50 mg/kg). A common vehicle formulation is 10% DMSO, 40% PEG300, 50% PBS. Ensure the final solution is clear and free of precipitates.
-
Vehicle Control Solution: Prepare the vehicle solution with the same composition as the treatment group but without MKC-3946 (e.g., 10% DMSO, 40% PEG300, 50% PBS).
-
-
Drug Administration:
-
Administer MKC-3946 or the vehicle control to the mice via intraperitoneal (IP) injection.
-
The dosing schedule will depend on the compound's pharmacokinetics but could be, for example, once daily or every other day for a period of 3-4 weeks.
-
-
Efficacy Evaluation:
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis like XBP1 splicing).
-
Data Presentation
In Vitro Dose-Response of MKC-3946 on RPMI 8226 Cells
| MKC-3946 (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.5 |
| 0.5 | 85.3 ± 6.1 |
| 1 | 72.4 ± 5.8 |
| 5 | 48.9 ± 4.9 |
| 10 | 25.7 ± 3.7 |
| 25 | 10.2 ± 2.1 |
| 50 | 3.5 ± 1.5 |
Data are representative and should be generated for each specific cell line and experimental conditions.
In Vivo Efficacy of MKC-3946 in a Xenograft Model
| Treatment Group | Day 0 Tumor Volume (mm³ ± SEM) | Day 21 Tumor Volume (mm³ ± SEM) | % Tumor Growth Inhibition |
| Vehicle Control | 125 ± 15 | 1250 ± 150 | - |
| MKC-3946 (50 mg/kg) | 128 ± 18 | 450 ± 85 | 64% |
Data are representative and will vary based on the tumor model, dosing regimen, and other experimental factors.
Mandatory Visualizations
IRE1α-XBP1 Signaling Pathway
Caption: The IRE1α-XBP1 signaling pathway and the inhibitory action of MKC-3946.
Experimental Workflow for a Controlled In Vitro Study
References
Validation & Comparative
Validating the Inhibition of XBP1 Splicing by MKC3946: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unfolded protein response (UPR) is a critical cellular signaling network activated by endoplasmic reticulum (ER) stress. A key branch of the UPR is mediated by the inositol-requiring enzyme 1α (IRE1α), whose endoribonuclease activity catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event generates a potent transcription factor, XBP1s, which orchestrates the expression of genes aimed at restoring ER homeostasis. Given its crucial role in various pathologies, including cancer and inflammatory diseases, IRE1α has emerged as a promising therapeutic target. This guide provides a comparative analysis of MKC3946, a small molecule inhibitor of IRE1α, and other notable alternatives, supported by experimental data and detailed protocols to aid in the validation of XBP1 splicing inhibition.
The IRE1α-XBP1 Signaling Pathway and Point of Inhibition
Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This initiates the splicing of a 26-nucleotide intron from the unspliced XBP1 (XBP1u) mRNA. The resulting spliced XBP1 (XBP1s) mRNA is then translated into the active XBP1s transcription factor, which translocates to the nucleus to activate UPR target genes. This compound and its alternatives act by directly inhibiting the RNase activity of IRE1α, thereby preventing the formation of XBP1s.
Performance Comparison of IRE1α RNase Inhibitors
The following table summarizes the inhibitory potency of this compound and several alternative compounds targeting the RNase activity of IRE1α. It is important to note that the IC50 and EC50 values are highly dependent on the specific assay conditions.
| Inhibitor | Target | In Vitro IC50 | Cellular EC50 (XBP1 Splicing) | Key Features |
| This compound | IRE1α RNase Domain | 0.39 µM[1] | Not explicitly reported in a direct comparative study. | Potent and selective IRE1α inhibitor.[1] |
| 4µ8C | IRE1α RNase Domain | 60 nM (FRET assay)[2] | ~6.8 µM (in MEF cells)[3][4] | Selective inhibitor of RNase activity; does not affect IRE1α autophosphorylation.[3][4] |
| STF-083010 | IRE1α RNase Domain | ~25 µM (in vitro) | ~60 µM (cellular) | Selectively inhibits RNase activity without affecting kinase activity. |
| Toyocamycin | IRE1α RNase Domain | 80 nM (XBP1 mRNA cleavage)[5] | IC50 < 0.075 µM (in osteosarcoma cells)[6] | Adenosine analog that also inhibits RNA synthesis and ribosome function.[5] |
Experimental Protocols
Cellular XBP1 Splicing Assay (RT-PCR)
This assay is used to assess the ability of a compound to inhibit XBP1 splicing in a cellular context.
1. Cell Culture and Treatment:
-
Plate cells (e.g., RPMI-8226, HeLa) at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the test inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Induce ER stress by adding an agent such as tunicamycin (B1663573) (e.g., 1-5 µg/mL) or thapsigargin (B1683126) (e.g., 100-300 nM) and incubate for an additional period (e.g., 4-6 hours).
2. RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Quantify the RNA concentration and assess its purity (A260/280 ratio).
-
Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.
3. PCR Amplification:
-
Perform PCR to amplify the region of XBP1 mRNA containing the 26-nucleotide intron.
-
Human XBP1 Primers:
-
Forward: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Reverse: 5'-GGGGCTTGGTATATATGTGG-3'
-
-
PCR Cycling Conditions (Example):
-
Initial denaturation: 94°C for 3 minutes
-
30-35 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Final extension: 72°C for 5 minutes
-
4. Gel Electrophoresis and Analysis:
-
Resolve the PCR products on a high-percentage agarose (B213101) gel (e.g., 3%) or a polyacrylamide gel to separate the unspliced (XBP1u) and spliced (XBP1s) amplicons, which differ by 26 base pairs.
-
Stain the gel with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Safe) and visualize the bands under UV light.
-
The intensity of the XBP1s band relative to the total XBP1 (XBP1u + XBP1s) is indicative of the extent of XBP1 splicing.
In Vitro IRE1α RNase Activity Assay (FRET-based)
This assay measures the direct inhibitory effect of a compound on the endoribonuclease activity of purified IRE1α protein.
1. Reagents and Materials:
-
Recombinant human IRE1α protein (cytosolic domain).
-
FRET-based RNA substrate: A short RNA oligonucleotide designed with a fluorophore and a quencher at opposite ends, which fluoresces upon cleavage by IRE1α.
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT).
-
Test compounds dissolved in DMSO.
-
384-well microplate suitable for fluorescence measurements.
2. Assay Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In the microplate, mix the recombinant IRE1α protein with the different concentrations of the inhibitor or vehicle control and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding the FRET-based RNA substrate to each well.
-
Monitor the increase in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
3. Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence signal progression.
-
Plot the reaction rates against the inhibitor concentrations.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a potent inhibitor of the IRE1α RNase domain, effectively blocking the splicing of XBP1 mRNA. When compared to other well-characterized inhibitors such as 4µ8C, STF-083010, and Toyocamycin, it demonstrates comparable or potent inhibitory activity, although direct comparative studies under identical conditions are limited. The selection of an appropriate inhibitor for research or therapeutic development will depend on the specific context, including the desired potency, selectivity, and off-target effects. The experimental protocols provided in this guide offer a robust framework for researchers to validate the inhibition of XBP1 splicing by this compound and other compounds, facilitating further investigation into the therapeutic potential of targeting the IRE1α-XBP1 pathway.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medkoo.com [medkoo.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RETRACTED ARTICLE: IRE1α-XBP1 but not PERK inhibition exerts anti-tumor activity in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of IRE1α Inhibitors: MKC3946 vs. STF-083010
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two prominent small-molecule inhibitors of the Inositol-requiring enzyme 1α (IRE1α), MKC3946 and STF-083010. Both compounds target the endoribonuclease (RNase) activity of IRE1α, a critical component of the Unfolded Protein Response (UPR), a key cellular stress signaling pathway implicated in the survival of various cancer cells. This document outlines their mechanisms of action, presents comparative quantitative data from preclinical studies, details relevant experimental protocols, and provides visual diagrams of the targeted signaling pathway and experimental workflows.
Mechanism of Action: Targeting the IRE1α-XBP1 Axis
Both this compound and STF-083010 are highly specific inhibitors of the IRE1α RNase domain.[1][2] Under endoplasmic reticulum (ER) stress, IRE1α dimerizes and autophosphorylates, activating its RNase function.[3] This activated RNase domain then mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[1] The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes promoting cell survival.[3] By inhibiting the IRE1α RNase, this compound and STF-083010 block the production of XBP1s, leading to unresolved ER stress and subsequently inducing apoptosis in cancer cells that are highly dependent on the UPR for survival, such as multiple myeloma.[1][2] Notably, these compounds do not affect the kinase activity of IRE1α.[4][5]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound and STF-083010 in various cancer models.
Table 1: In Vitro Efficacy of this compound and STF-083010
| Compound | Cell Line | Assay Type | Key Findings | Reference |
| This compound | RPMI 8226 (Multiple Myeloma) | Growth Inhibition | Modest growth inhibition as a single agent. | [2][5] |
| RPMI 8226, INA6 (Multiple Myeloma) | Combination Cytotoxicity | Significantly enhances cytotoxicity of bortezomib (B1684674) and 17-AAG. | [5] | |
| NB4 (Acute Myeloid Leukemia) | XBP1s Inhibition | Inhibits tunicamycin-induced XBP1s expression. | [6] | |
| STF-083010 | RPMI 8226 (Multiple Myeloma) | XBP1 Splicing Inhibition | Almost completely blocks thapsigargin-induced XBP1 splicing at 60µM. | [7] |
| MCF7-TAMR (Tamoxifen-Resistant Breast Cancer) | Cell Viability | In combination with tamoxifen, significantly reduces cell viability. | [8] | |
| Multiple Myeloma Cells | Cytotoxicity | Preferentially toxic to CD138+ MM cells. | [7] |
Table 2: In Vivo Efficacy of this compound and STF-083010
| Compound | Animal Model | Tumor Type | Dosage and Administration | Key Findings | Reference |
| This compound | RPMI 8226 Xenograft (Mouse) | Multiple Myeloma | 100 mg/kg, i.p. | Significantly reduced tumor growth and inhibited XBP1 splicing in tumors. | [5][6][9] |
| RPMI 8226 Xenograft (Mouse) | Multiple Myeloma | In combination with bortezomib | Significantly inhibited tumor growth compared to control and bortezomib alone. | [5] | |
| STF-083010 | Human Multiple Myeloma Xenograft | Multiple Myeloma | Intraperitoneal injection | Significantly inhibits tumor growth. | [4][7] |
| Xenograft Mammary Tumor Model | Breast Cancer | In combination with tamoxifen | Significantly delayed breast cancer progression. | [8] | |
| Acute Renal Failure (Rat) | Ischemia-Reperfusion Injury | Pretreatment | Alleviated impairments in renal structure and function. | [10] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the IRE1α signaling pathway and a general experimental workflow for evaluating these inhibitors.
Caption: The IRE1α signaling pathway and the mechanism of inhibition by this compound and STF-083010.
Caption: A general experimental workflow for evaluating the efficacy of IRE1α inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and STF-083010.
XBP1 mRNA Splicing Assay (RT-PCR)
-
Cell Culture and Treatment: Plate cancer cells (e.g., RPMI 8226) at a suitable density and allow them to adhere overnight. Treat the cells with the IRE1α inhibitor (this compound or STF-083010) at various concentrations for a predetermined time (e.g., 1-3 hours). In some experiments, induce ER stress by adding an agent like tunicamycin (B1663573) or thapsigargin (B1683126) for the final hours of incubation.[2][7]
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Polymerase Chain Reaction (PCR): Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron. The unspliced XBP1 will yield a larger PCR product than the spliced form.
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel. The presence and relative intensity of the bands corresponding to the spliced and unspliced forms of XBP1 mRNA indicate the extent of IRE1α RNase activity and its inhibition.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or STF-083010 for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vivo Xenograft Studies
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., RPMI 8226) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or STF-083010 (and/or other therapeutic agents like bortezomib) via a suitable route, such as intraperitoneal (i.p.) injection, according to a predetermined schedule and dosage.[5][6] The control group receives a vehicle solution.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as RT-PCR for XBP1 splicing or immunohistochemistry.[5]
Concluding Remarks
Both this compound and STF-083010 are effective inhibitors of the IRE1α-XBP1 signaling pathway with demonstrated anti-tumor activity in preclinical models of multiple myeloma and other cancers.[11][12] While both compounds show promise, factors such as solubility and physiological stability may influence their therapeutic potential.[13] The data and protocols presented in this guide offer a foundation for researchers to further investigate and compare these and other IRE1α inhibitors in the context of cancer drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ashpublications.org [ashpublications.org]
- 8. A novel chemical, STF-083010, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. STF-083010, an inhibitor of XBP1 splicing, attenuates acute renal failure in rats by suppressing endoplasmic reticulum stress-induced apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Battle of IRE1α Inhibitors: MKC3946 vs. 4μ8C
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Two Prominent IRE1α Endoribonuclease Inhibitors
In the landscape of targeted therapies, the Unfolded Protein Response (UPR) has emerged as a critical pathway in various diseases, including cancer and metabolic disorders. A key mediator of the UPR is the Inositol-requiring enzyme 1α (IRE1α), a transmembrane protein with dual kinase and endoribonuclease (RNase) activity. The RNase function of IRE1α is responsible for the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a crucial step in the adaptive response to endoplasmic reticulum (ER) stress. Consequently, small molecule inhibitors of IRE1α's RNase activity have garnered significant interest as potential therapeutic agents. This guide provides an objective comparison of two widely used IRE1α RNase inhibitors, MKC3946 and 4μ8C, supported by experimental data and detailed methodologies.
Mechanism of Action: A Shared Target
Both this compound and 4μ8C are selective inhibitors of the endoribonuclease activity of IRE1α.[1][2] Their primary mechanism involves the blockade of the unconventional splicing of XBP1 mRNA to its active form, XBP1s.[1][3] This inhibition is achieved without affecting the kinase activity of IRE1α, which is responsible for its autophosphorylation.[3][4] By preventing XBP1 splicing, these inhibitors disrupt the downstream signaling cascade that promotes cell survival and adaptation to ER stress, making them valuable tools for research and potential therapeutic development.
Performance and Efficacy: A Comparative Overview
While both compounds effectively inhibit IRE1α RNase activity, direct head-to-head quantitative comparisons in the same experimental systems are limited in the published literature. However, existing studies provide valuable insights into their respective potencies and cellular effects. One study noted that this compound completely inhibited XBP1 splicing in response to ER stress and produced effects on the induction of several UPR genes that were very similar to those of 4μ8C, suggesting comparable on-target efficacy.[1]
The following tables summarize the available quantitative data for each inhibitor across various studies. It is important to note that direct comparison of IC50 and EC50 values should be approached with caution due to variations in experimental conditions, cell types, and assay methodologies.
Quantitative Data Summary: this compound
| Cell Line | Assay | Endpoint | Concentration/Effect | Reference |
| RPMI 8226 (Multiple Myeloma) | RT-PCR | Inhibition of Tunicamycin-induced XBP1 splicing | Dose-dependent inhibition (0-10μM) | [4] |
| INA6 (Multiple Myeloma) | Cell Viability | Enhancement of Bortezomib-induced growth inhibition | Additive effect | [4] |
| Patient-derived Glioblastoma Cells | Cell Viability | Reduction in cell viability | Significant effect at 10µM | [5] |
Quantitative Data Summary: 4μ8C
| Cell Line/System | Assay | Endpoint | IC50/EC50 | Reference |
| In vitro FRET-based assay | RNase activity | Inhibition of IRE1α RNase | IC50 ≈ 60 nM | [6] |
| Mouse Embryonic Fibroblasts (MEFs) | Quantitative PCR | Inhibition of Tunicamycin-induced XBP1 target gene activation | EC50 ≈ 4 µM | [3] |
| H4IIE (Hepatoma) | Cell Proliferation | Reduction in cell proliferation | Significant reduction at >60 µM | [7] |
| Primary Effusion Lymphoma (PEL) cells | Cell Viability | Induction of cell death | Dose-dependent effect (up to 20µM) | [2][8] |
Off-Target Effects and Selectivity
A critical consideration in the use of small molecule inhibitors is their selectivity and potential for off-target effects.
4μ8C: Studies have indicated that at higher concentrations (e.g., >60 µM), 4μ8C may exhibit off-target effects.[7] These can include the induction of other UPR markers, such as CHOP and BiP, independent of its IRE1α RNase inhibitory activity.[9] Furthermore, some research suggests that the cytotoxic effects of 4μ8C at higher concentrations might be attributable to mechanisms beyond IRE1α inhibition, including potential activity as a ROS-scavenger.[10][11] Despite this, 4μ8C has shown remarkable selectivity for IRE1α over the related endoribonuclease, RNase L, and does not appear to inhibit other kinases like PERK.[3]
This compound: There is less published data specifically detailing the off-target effects of this compound. However, the structural differences between various classes of IRE1α inhibitors suggest that their off-target profiles may also differ.[12] The available literature primarily focuses on its on-target activity of inhibiting XBP1 splicing.
Experimental Protocols
To facilitate the replication and further investigation of the effects of these inhibitors, detailed methodologies for key experiments are provided below.
XBP1 mRNA Splicing Assay (RT-PCR)
This protocol is a widely used method to assess the endoribonuclease activity of IRE1α by detecting the splicing of its primary substrate, XBP1 mRNA.
1. Cell Culture and Treatment:
-
Seed cells (e.g., RPMI 8226, HEK293T) in appropriate culture vessels and allow them to adhere overnight.
-
Induce ER stress using an agent such as tunicamycin (B1663573) (e.g., 5 µg/mL) or thapsigargin.
-
Concurrently treat cells with a dose range of this compound or 4μ8C for a specified duration (e.g., 3-6 hours). Include a vehicle control (e.g., DMSO).
2. RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
3. Reverse Transcription (RT):
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., M-MLV Reverse Transcriptase) and oligo(dT) primers.
4. Polymerase Chain Reaction (PCR):
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
Human XBP1 Forward Primer: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Human XBP1 Reverse Primer: 5'-GGGGCTTGGTATATATGTGG-3'
-
-
PCR cycling conditions:
-
Initial denaturation: 94°C for 3 minutes
-
30-35 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Final extension: 72°C for 5 minutes
-
5. Gel Electrophoresis:
-
Resolve the PCR products on a 2.5-3% agarose (B213101) gel.
-
The unspliced XBP1 (XBP1u) will appear as a larger band, while the spliced XBP1 (XBP1s) will be a smaller band, 26 base pairs shorter.
-
Visualize the bands using a DNA stain (e.g., ethidium (B1194527) bromide) under UV light.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
2. Compound Treatment:
-
Treat cells with a serial dilution of this compound or 4μ8C for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control.
3. MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
In Vitro IRE1α RNase Activity Assay (FRET-based)
This biochemical assay directly measures the endoribonuclease activity of recombinant IRE1α.[13]
1. Reaction Setup:
-
In a 96-well plate, pre-incubate recombinant human IRE1α (e.g., 10 µg) with various concentrations of this compound or 4μ8C in RNase Assay Buffer (50 mM HEPES, pH 7.2, 100 mM KOAc, 5 mM DTT, 5% glycerol, 0.005% Triton X-100) for 30 minutes at room temperature.
2. Substrate Addition:
-
Add a fluorescently labeled XBP1 RNA stem-loop substrate (e.g., 5'-FAM-CAGUCCGCAGCACUG-Iowa Black FQ-3') to the reaction mixture to a final concentration of approximately 1 µM.
3. Incubation and Measurement:
-
Incubate the reaction for 60-90 minutes at room temperature.
-
Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the fluorophore and quencher pair (e.g., 495 nm excitation and 520 nm emission for FAM). Cleavage of the substrate by IRE1α separates the fluorophore from the quencher, resulting in an increase in fluorescence.
4. Data Analysis:
-
Calculate the percentage of IRE1α activity relative to the untreated control and determine the IC50 value for each inhibitor.
Visualizing the Pathways and Processes
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: The IRE1α signaling pathway under ER stress and the point of inhibition by this compound and 4μ8C.
Caption: Experimental workflow for the XBP1 mRNA splicing assay via RT-PCR.
Conclusion
Both this compound and 4μ8C are potent and selective inhibitors of the IRE1α endoribonuclease domain, effectively blocking the splicing of XBP1 mRNA. While their on-target efficacy appears to be comparable, researchers should consider the potential for off-target effects with 4μ8C, particularly at higher concentrations. The choice between these inhibitors may depend on the specific experimental context, including the cell type, desired inhibitor concentration, and the potential for confounding off-target activities. The detailed experimental protocols provided in this guide offer a foundation for the rigorous evaluation of these and other IRE1α inhibitors in various research settings. Further head-to-head comparative studies will be invaluable in delineating the subtle differences in their biological activities and solidifying their potential as therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. IRE1 Alpha/XBP1 Axis Sustains Primary Effusion Lymphoma Cell Survival by Promoting Cytokine Release and STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular basis for selective inhibition of unconventional mRNA splicing by an IRE1-binding small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of IRE1α by the small molecule inhibitor 4μ8c in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibiting IRE1α-endonuclease activity decreases tumor burden in a mouse model for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting IRE1α-endonuclease activity decreases tumor burden in a mouse model for hepatocellular carcinoma | eLife [elifesciences.org]
- 12. Inhibition of IRE1α RNase activity sensitizes patient‐derived acute myeloid leukaemia cells to proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro IRE1α RNase activity assay [bio-protocol.org]
Assessing the Specificity of MKC3946 for IRE1α: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the IRE1α inhibitor MKC3946 with other common alternatives, supported by experimental data. The focus is on assessing its specificity for the α isoform of Inositol-requiring enzyme 1 (IRE1α), a critical mediator of the Unfolded Protein Response (UPR).
Introduction to IRE1α Signaling
IRE1α is a bifunctional transmembrane protein residing in the endoplasmic reticulum (ER). Upon ER stress, it oligomerizes and autophosphorylates, activating both its kinase and endoribonuclease (RNase) domains. The RNase domain initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event leads to the production of the active transcription factor XBP1s, which upregulates genes involved in protein folding and degradation to restore ER homeostasis. Due to its central role in cell survival and stress adaptation, particularly in secretory cells like plasma cells and various cancer types, IRE1α has emerged as a significant therapeutic target. The specificity of inhibitors is paramount, as targeting either the kinase or RNase domain can lead to different biological outcomes, and off-target effects can confound experimental results and cause toxicity.
Profile of this compound
This compound is a potent and soluble small molecule inhibitor that specifically targets the endoribonuclease (RNase) domain of IRE1α.[1]
Mechanism of Action: this compound directly inhibits the RNase activity of IRE1α, thereby blocking the splicing of XBP1 mRNA.[2][3] Crucially, studies have shown that this compound does not affect the phosphorylation of IRE1α, indicating that it does not inhibit the kinase function.[2][4] This mechanism distinguishes it from ATP-competitive kinase inhibitors that allosterically modulate the RNase domain. By selectively targeting the RNase domain, this compound prevents the production of the pro-survival transcription factor XBP1s and the subsequent upregulation of its target genes, such as SEC61A1, p58IPK, and ERdj4.[5]
Specificity: The primary evidence for this compound's specificity comes from its mechanism. It inhibits XBP1 splicing without altering IRE1α autophosphorylation, a direct readout of kinase activity.[2][4] This suggests high selectivity for the RNase domain over the kinase domain. While comprehensive, public kinome-wide screening data for this compound is not readily available, its mechanism of action, targeting a non-kinase domain, inherently provides a layer of specificity against off-target kinase inhibition. In cellular assays, this compound demonstrated cytotoxicity against multiple myeloma (MM) cell lines while showing no toxicity in normal mononuclear cells, suggesting a favorable therapeutic window.[3][5][6]
Comparison with Alternative IRE1α Inhibitors
The specificity of this compound can be better understood by comparing it to alternative inhibitors with distinct mechanisms of action.
| Inhibitor | Target Domain | Mechanism of Action | Effect on Kinase Activity | Effect on RNase Activity |
| This compound | RNase | Direct inhibition of endoribonuclease activity.[2] | No effect.[2] | Inhibition |
| MKC8866 (ORIN1001) | RNase | Direct inhibition of endoribonuclease activity.[7] | Not reported to inhibit. | Inhibition |
| STF-083010 | RNase | Covalent modification and direct inhibition of the RNase domain. | No effect. | Inhibition |
| KIRA6 | Kinase | Type II ATP-competitive inhibitor; prevents oligomerization. | Inhibition | Allosteric Inhibition |
| APY29 | Kinase | Type I ATP-competitive inhibitor; promotes active conformation. | Inhibition | Allosteric Activation |
| GSK2850163 | Kinase & RNase | Dual ATP-competitive inhibitor.[8] | Inhibition | Inhibition |
Comparative Data on Potency and Specificity
The following table summarizes key quantitative data for this compound and its alternatives. A direct biochemical IC50 for this compound is not publicly available, but its cellular activity and the potency of its close analog, MKC8866, provide valuable context.
| Inhibitor | Potency (IC50 / EC50) | Known Off-Targets / Specificity Notes |
| This compound | Dose-dependent inhibition of XBP1 splicing in cells (effective at 2.5-10 µM).[1] | Selective for RNase over kinase domain.[2] No reported off-targets in cited literature. |
| MKC8866 (ORIN1001) | 0.29 µM (IRE1α RNase, in vitro); 0.52 µM (XBP1s expression, cellular). | Selective IRE1α RNase inhibitor; currently in clinical trials.[7][9] |
| STF-083010 | High µM range in many cell lines; activity is dose and time-dependent. | Specific for RNase over kinase domain. Poor solubility and stability in solution can affect apparent potency. |
| KIRA6 | 0.6 µM (IRE1α kinase). | Low specificity. Known off-targets include HSP60, KIT, and p38 MAPK. Anti-inflammatory effects can be IRE1α-independent. |
| APY29 | 280 nM (IRE1α autophosphorylation). | ATP-competitive; potential for off-target kinase inhibition. |
| GSK2850163 | 20 nM (IRE1α kinase); 200 nM (IRE1α RNase).[8] | Dual inhibitor; potent against both domains. |
Experimental Workflows and Protocols
Assessing the specificity of an IRE1α inhibitor requires a multi-faceted approach, combining biochemical, cellular, and broad selectivity assays.
Protocol 1: XBP1 Splicing Assay (Cellular RNase Activity)
This assay is the gold standard for measuring IRE1α RNase activity in cells.
-
Cell Culture and Treatment: Plate cells of interest (e.g., RPMI 8226 multiple myeloma cells) and allow them to adhere overnight.
-
Induce ER Stress: Treat cells with an ER stress inducer like Tunicamycin (Tm) or Thapsigargin (Tg) in the presence of varying concentrations of the test inhibitor (e.g., this compound at 0-10 µM) for a specified time (e.g., 3-6 hours).[1]
-
RNA Extraction: Lyse the cells and extract total RNA using a standard method like TRIzol reagent.
-
Reverse Transcription (RT): Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Polymerase Chain Reaction (PCR): Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron.
-
Gel Electrophoresis: Separate the PCR products on a high-resolution agarose (B213101) or polyacrylamide gel. The unspliced XBP1 (XBP1u) will appear as a larger band, and the spliced XBP1 (XBP1s) will be a smaller band. An effective RNase inhibitor will show a dose-dependent reduction in the XBP1s band and a corresponding increase in the XBP1u band.[3]
Protocol 2: In Vitro IRE1α Kinase Assay (Autophosphorylation)
This biochemical assay directly measures the inhibitor's effect on the kinase domain.
-
Reagents: Recombinant human IRE1α cytoplasmic domain, kinase assay buffer, and [γ-³²P]ATP.
-
Reaction Setup: In a microcentrifuge tube, combine the recombinant IRE1α protein with the test inhibitor at various concentrations in the kinase assay buffer.
-
Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP. Incubate at 30°C for a set time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the proteins by SDS-PAGE. Dry the gel and expose it to an autoradiography film or a phosphor screen. The level of autophosphorylation is quantified by measuring the radioactivity incorporated into the IRE1α protein band. A kinase inhibitor will show a dose-dependent decrease in signal.
Protocol 3: Kinome-wide Selectivity Profiling
This is a critical step for assessing specificity against other kinases. Commercial services like Eurofins' KINOMEscan are widely used.
-
Assay Principle: The assay is a competition-based affinity binding assay. An immobilized kinase is incubated with a DNA-tagged ligand that binds to the active site.
-
Competition: The test compound is added to the reaction. If it binds to the kinase's active site, it will compete with and displace the DNA-tagged ligand.
-
Quantification: The amount of ligand remaining bound to the kinase is quantified using qPCR. The results are typically reported as a percentage of control (%Ctrl), where a lower number indicates stronger binding of the test compound.
-
Data Interpretation: The compound is screened against a large panel of human kinases (e.g., >400). The results provide a comprehensive profile of the compound's off-target kinase interactions, allowing for a quantitative assessment of its selectivity.
Logical Comparison of Inhibitor Classes
The choice of inhibitor depends on the experimental question. This compound and its analogs offer a way to probe the consequences of RNase inhibition specifically, while kinase inhibitors like KIRA6 and APY29 are tools to study the role of the kinase domain in allosterically regulating the RNase.
Conclusion
This compound is a highly specific inhibitor of the IRE1α endoribonuclease domain. Its key advantage is its selectivity for the RNase function without perturbing the kinase domain, allowing for the precise dissection of the XBP1 splicing branch of the UPR.[2][4] This contrasts sharply with ATP-competitive inhibitors like KIRA6, which inhibit both kinase and RNase activities and have demonstrated significant, IRE1α-independent off-target effects. While a direct biochemical IC50 value and a comprehensive kinome scan for this compound are not available in the public domain, the existing mechanistic data strongly support its use as a selective tool compound. For researchers aiming to specifically block XBP1 splicing, this compound and its analog MKC8866 (ORIN1001) represent superior choices over less specific, kinase-targeted inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ascopubs.org [ascopubs.org]
Validating the Pro-Apoptotic Effects of MKC3946: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-apoptotic effects of MKC3946, a selective inhibitor of the IRE1α endoribonuclease, against other therapeutic alternatives. The information presented is supported by experimental data to assist in the evaluation of this compound as a potential anti-cancer agent, particularly in malignancies characterized by chronic endoplasmic reticulum (ER) stress, such as multiple myeloma.
Introduction: Targeting the Unfolded Protein Response in Cancer
Cancer cells, especially those with high rates of protein synthesis like multiple myeloma, experience significant endoplasmic reticulum (ER) stress. To survive, these cells rely on a signaling network called the Unfolded Protein Response (UPR).[1] One critical branch of the UPR is mediated by the enzyme Inositol-requiring enzyme 1α (IRE1α).
Under ER stress, IRE1α becomes activated and its endoribonuclease (RNase) domain unconventionally splices the mRNA of the X-box binding protein 1 (XBP1).[2] This spliced XBP1 (XBP1s) acts as a potent transcription factor, upregulating genes that enhance protein folding and degradation, thereby promoting cell survival.[1] By blocking this pro-survival pathway, IRE1α inhibitors can shift the cellular balance towards programmed cell death, or apoptosis, making them a promising therapeutic strategy.
This compound is a small molecule designed to specifically inhibit the RNase domain of IRE1α, thereby preventing the generation of pro-survival XBP1s.[2] This guide examines the experimental validation of its pro-apoptotic effects, comparing it with other IRE1α inhibitors and related cancer therapies.
Mechanism of Action of this compound
This compound selectively inhibits the endoribonuclease activity of IRE1α without affecting its kinase function.[3] This targeted inhibition blocks the splicing of XBP1 mRNA, leading to a decrease in the pro-survival XBP1s protein.[2] While this compound alone demonstrates modest cytotoxicity against cancer cells, its primary therapeutic potential lies in its ability to synergistically enhance the pro-apoptotic effects of other ER stress-inducing agents, such as the proteasome inhibitor bortezomib (B1684674) or the HSP90 inhibitor 17-AAG.[4] This combination therapy pushes the ER-stressed cancer cell past a survival threshold, leading to the activation of a terminal UPR and subsequent apoptosis, often mediated by the pro-apoptotic transcription factor CHOP.[2][4]
Figure 1. this compound Mechanism of Action.
Comparative Analysis of Pro-Apoptotic Effects
The pro-apoptotic efficacy of this compound is best demonstrated in combination with ER stressors. When compared to other IRE1α inhibitors, potency can vary based on the specific compound and the cancer cell type.
-
This compound: As a standalone agent, it induces modest growth inhibition.[4] However, when combined with bortezomib (2.5 nM) or 17-AAG (125-500 nM), this compound (10 µM) significantly increases apoptosis in multiple myeloma cell lines (RPMI 8226 and INA6).[4] This is evidenced by increased cleavage of caspase-3 and PARP, key markers of apoptosis.[2]
-
Toyocamycin: This adenosine (B11128) analog is a potent IRE1α inhibitor that induces marked apoptosis in multiple myeloma cells as a single agent, effective at nanomolar concentrations.[1] It also demonstrates synergistic effects when combined with bortezomib.[1]
-
HNA (2-hydroxy-1-naphthaldehyde): HNA shows dose-dependent induction of apoptosis in acute myeloid leukemia (AML) cell lines (NB4, HL-60, U937) at concentrations of 25-50 µM.[5] Its potency is reported to be slightly higher than STF-083010 in AML cells.[5]
-
STF-083010: This specific IRE1α endonuclease inhibitor shows cytotoxic activity against multiple myeloma cells.[6] However, it is noted to have poor solubility and physiological stability, which may limit its clinical development.[7]
Data Presentation: Quantitative Comparison
The following tables summarize experimental data from various studies, validating the pro-apoptotic effects of this compound and alternative compounds.
Note: The data is compiled from different studies and may not be directly comparable due to variations in cell lines, drug concentrations, and treatment durations.
Table 1: Apoptosis Induction by IRE1α Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Concentration | Treatment Duration | % Apoptotic Cells (Annexin V+) | Reference |
|---|---|---|---|---|---|
| This compound + Bortezomib | RPMI 8226 | 10 µM + 2.5 nM | 24 hours | ~45% (vs. ~20% for Bortezomib alone) | [4] |
| This compound + 17-AAG | RPMI 8226 | 10 µM + 500 nM | 24 hours | ~40% (vs. ~15% for 17-AAG alone) | [4] |
| Toyocamycin | RPMI 8226 | 100 nM | 24 hours | ~50% | [1] |
| HNA | NB4 (AML) | 50 µM | 24 hours | ~40% | [5] |
| HNA | HL-60 (AML) | 50 µM | 24 hours | ~35% |[5] |
Table 2: Effect of IRE1α Inhibitors on Key Apoptotic Proteins
| Compound Combination | Cell Line | Protein | Observation | Reference |
|---|---|---|---|---|
| This compound + Bortezomib | RPMI 8226, INA6 | Cleaved Caspase-3 | Significantly Increased | [2] |
| This compound + Bortezomib | RPMI 8226, INA6 | Cleaved PARP | Significantly Increased | [2] |
| This compound + Bortezomib | RPMI 8226, INA6 | CHOP | Increased | [2] |
| HNA | NB4 (AML) | Cleaved Caspase-3 | Increased | [5] |
| HNA | NB4 (AML) | Cleaved PARP | Increased | [5] |
| Toyocamycin | Pancreatic Cancer | Cleaved Caspase-3 | Increased | [8] |
| Toyocamycin | Pancreatic Cancer | Cleaved PARP | Increased |[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these findings.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Plating: Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[8]
-
Compound Treatment: Treat cells with various concentrations of this compound or other inhibitors for the desired duration (e.g., 48-72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow the conversion of MTT to formazan (B1609692) crystals by viable cells.[8]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the purple formazan crystals.[8]
-
Absorbance Reading: Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells to a density of ~1 x 10⁶ cells/mL and treat with the compounds as required for the experiment.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge at 670 x g for 5 minutes and wash the cell pellet twice with cold PBS.[9]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).[4][7]
-
Staining: Add 5 µL of Annexin V-FITC and 1-2 µL of Propidium Iodide (PI) staining solution to the cell suspension.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[7] Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Western Blot for Apoptotic Markers
This technique detects changes in the levels of key apoptosis-related proteins.
-
Protein Extraction: Following drug treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
RT-PCR for XBP1 Splicing Analysis
This method directly measures the RNase activity of IRE1α by detecting the spliced and unspliced forms of XBP1 mRNA.
-
RNA Extraction: After treating cells with the IRE1α inhibitor, extract total RNA using a suitable kit (e.g., QIAamp RNA Blood Mini Kit).[5]
-
Reverse Transcription (RT): Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase and appropriate primers.[5]
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.[1]
-
Human XBP1 Forward Primer: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Human XBP1 Reverse Primer: 5'-GGGGCTTGGTATATATGTGG-3'
-
-
Gel Electrophoresis: Run the PCR products on a 3% agarose (B213101) gel. The unspliced XBP1 (XBP1u) will appear as a larger band, while the spliced XBP1 (XBP1s) will be a smaller band, differing by 26 base pairs.[1]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. RT-PCR analysis of XBP1 mRNA splicing to identify ER stress [bio-protocol.org]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. kumc.edu [kumc.edu]
- 8. 2.2. Cell Viability (MTT) Assay [bio-protocol.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of IRE1α Inhibitors for Researchers in Drug Discovery and Development
An essential guide to understanding the mechanisms, potency, and experimental evaluation of key IRE1α inhibitors.
In the landscape of cellular stress signaling, the inositol-requiring enzyme 1α (IRE1α) has emerged as a critical mediator of the Unfolded Protein Response (UPR). As a bifunctional enzyme with both kinase and endoribonuclease (RNase) activities, IRE1α plays a pivotal role in determining cell fate under endoplasmic reticulum (ER) stress. Its activation triggers two key downstream pathways: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the pro-survival transcription factor XBP1s, and the regulated IRE1α-dependent decay (RIDD) of a subset of mRNAs, which can contribute to apoptosis. The dual nature of IRE1α signaling makes it a compelling therapeutic target for a range of diseases, including cancer, metabolic disorders, and inflammatory conditions. This guide provides a comparative analysis of four prominent small-molecule inhibitors of IRE1α: KIRA8, APY29, MKC-3946, and STF-083010, offering researchers a comprehensive resource to inform their selection and application of these valuable chemical probes.
The IRE1α Signaling Pathway and Points of Inhibition
The activation of IRE1α under ER stress is a tightly regulated process. The accumulation of unfolded proteins in the ER lumen leads to the dissociation of the chaperone protein BiP (Binding immunoglobulin protein) from the luminal domain of IRE1α, promoting its dimerization and autophosphorylation. This phosphorylation event activates the RNase domain, initiating the downstream signaling cascades. The inhibitors discussed in this guide target different aspects of this process, as illustrated in the following pathway diagram.
Caption: The IRE1α signaling pathway and points of inhibitor intervention.
Comparative Analysis of IRE1α Inhibitors
The selection of an appropriate IRE1α inhibitor is contingent on the specific research question and the desired biological outcome. The following tables provide a comparative overview of the biochemical potency, cellular activity, and in vivo efficacy of KIRA8, APY29, MKC-3946, and STF-083010. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Biochemical Potency
| Inhibitor | Target Domain | Mechanism of Action | Kinase IC50 | RNase IC50 | Reference |
| KIRA8 | Kinase | Allosteric inhibitor of RNase activity | N/A | 5.9 nM | [1] |
| APY29 | Kinase | ATP-competitive inhibitor of autophosphorylation, allosteric activator of RNase | 280 nM | N/A (Activator) | [2][3] |
| MKC-3946 | RNase | Direct inhibitor of RNase activity | No significant inhibition | 0.39 µM | [4] |
| STF-083010 | RNase | Direct inhibitor of RNase activity | No inhibition | ~25 µM | [5][6] |
Cellular Activity and In Vivo Efficacy
| Inhibitor | Cellular Effect | Cell-based Assay IC50 (XBP1 Splicing) | In Vivo Model | In Vivo Efficacy | Reference |
| KIRA8 | Inhibits XBP1 splicing, reduces ER stress-induced apoptosis | ~14 nM | Mouse models of autoimmune diabetes and pulmonary fibrosis | Preserves glycemic control and reverses fibrosis | [7] |
| APY29 | Inhibits IRE1α autophosphorylation, can enhance XBP1 splicing at low concentrations | N/A | Not widely reported | Not widely reported | [2] |
| MKC-3946 | Inhibits XBP1 splicing, enhances cytotoxicity of other anti-cancer agents | ~10 µM | Mouse xenograft model of multiple myeloma | Significantly reduces tumor growth, alone and in combination with bortezomib | [4][8][9] |
| STF-083010 | Inhibits XBP1 splicing, induces apoptosis in cancer cells | ~60 µM | Mouse xenograft models of multiple myeloma and breast cancer | Significantly inhibits tumor growth | [5][10] |
Experimental Protocols
Accurate and reproducible assessment of IRE1α inhibitor activity is paramount. The following are detailed protocols for commonly used in vitro assays to measure the kinase and RNase activities of IRE1α.
IRE1α Kinase Activity Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during the IRE1α autophosphorylation reaction.
Materials:
-
Recombinant human IRE1α (cytoplasmic domain)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Kinase Buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 2.5 µL of a solution containing the substrate (in this case, IRE1α itself for autophosphorylation) and ATP in Kinase Buffer to each well. The final ATP concentration should be at or near its Km for IRE1α.
-
Initiate the kinase reaction by adding 5 µL of recombinant IRE1α in Kinase Buffer to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Convert the ADP generated to ATP by adding 20 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition based on the luminescence signals of the control (vehicle) and test compound wells.
IRE1α RNase Activity Assay (FRET-based)
This assay measures the cleavage of a fluorescently labeled RNA substrate that mimics the XBP1 mRNA stem-loop structure.
Materials:
-
Recombinant human IRE1α (cytoplasmic domain)
-
RNase Buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT)
-
FRET-labeled XBP1 RNA substrate (e.g., 5'-FAM/3'-TAMRA labeled)
-
Test compounds (dissolved in DMSO)
-
Black, non-binding 384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in RNase Buffer to the desired final concentrations.
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 10 µL of recombinant IRE1α in RNase Buffer to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the RNase reaction by adding 5 µL of the FRET-labeled XBP1 RNA substrate in RNase Buffer to each well.
-
Incubate the plate at room temperature, protected from light, for the desired reaction time (e.g., 60 minutes).
-
Measure the fluorescence intensity of the donor (e.g., FAM) and acceptor (e.g., TAMRA) fluorophores using a plate reader.
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission).
-
Determine the percentage of inhibition by comparing the FRET ratio of the test compound wells to the control (vehicle) wells.
Experimental Workflow for Inhibitor Characterization
A systematic approach is crucial for the comprehensive evaluation of novel IRE1α inhibitors. The following workflow outlines the key stages, from initial screening to in vivo validation.
Caption: A generalized workflow for the characterization of IRE1α inhibitors.
Conclusion
The development of specific and potent IRE1α inhibitors has provided researchers with invaluable tools to dissect the complexities of the Unfolded Protein Response and to explore novel therapeutic strategies. KIRA8, APY29, MKC-3946, and STF-083010 each possess unique mechanisms of action and inhibitory profiles, making them suitable for different experimental contexts. A thorough understanding of their comparative advantages and limitations, coupled with the application of robust experimental protocols, will be instrumental in advancing our knowledge of IRE1α biology and its role in human disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting Adaptive IRE1α Signaling and PLK2 in Multiple Myeloma: Possible Anti-Tumor Mechanisms of KIRA8 and Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A novel chemical, STF-083010, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Unfolded Protein Response: A Comparative Guide to MKC3946 and Other UPR Modulators
For Researchers, Scientists, and Drug Development Professionals
The Unfolded Protein Response (UPR) is a critical cellular signaling network activated by endoplasmic reticulum (ER) stress, a condition arising from the accumulation of misfolded or unfolded proteins. The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. The three main branches of the UPR are initiated by the sensors IRE1α, PERK, and ATF6. This guide provides a comparative analysis of MKC3946, a selective IRE1α inhibitor, and other molecules that modulate the UPR, with a focus on their downstream effects on UPR genes. This information is intended to assist researchers in selecting appropriate tools for studying the UPR and for developing novel therapeutic strategies targeting this pathway.
Mechanism of Action: this compound and Alternative UPR Inhibitors
This compound is a potent and specific inhibitor of the endoribonuclease (RNase) activity of IRE1α. By binding to the RNase catalytic site, this compound effectively blocks the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event is a hallmark of IRE1α activation and is required to produce the active transcription factor XBP1s, which upregulates a host of UPR target genes involved in protein folding, quality control, and ER-associated degradation (ERAD).
In contrast, other UPR inhibitors target different nodes of the signaling cascade. PERK inhibitors, such as GSK2606414, act on the kinase domain of PERK, preventing the phosphorylation of eukaryotic initiation factor 2α (eIF2α). This phosphorylation leads to a general attenuation of protein synthesis and the preferential translation of Activating Transcription Factor 4 (ATF4), a key regulator of stress-response genes. ATF6 inhibitors, like Ceapin-A7, prevent the translocation of ATF6 from the ER to the Golgi, where it would normally be cleaved to release its active transcription factor domain.
Comparative Analysis of Downstream Gene Expression
The inhibition of different UPR branches leads to distinct downstream gene expression profiles. While a direct head-to-head quantitative comparison of this compound with PERK and ATF6 inhibitors in the same experimental system is not extensively available in the current literature, we can synthesize data from various studies to provide a comparative overview.
Table 1: Downstream Effects of UPR Inhibitors on Key UPR Target Genes
| Target Gene | This compound (IRE1α Inhibitor) | GSK2606414 (PERK Inhibitor) | Ceapin-A7 (ATF6 Inhibitor) |
| XBP1s | Strongly Decreased | Minimally affected or unaffected.[1] | No direct effect.[2] |
| BiP/GRP78 | Moderately Decreased or Unchanged (ATF6 can compensate) | Unchanged or slightly decreased. | Strongly Decreased [3] |
| CHOP | Increased (especially in combination with other stressors)[4] | Strongly Decreased [5][6] | Decreased [2][3] |
| ATF4 | Increased (compensatory PERK activation) | Strongly Decreased [1][5] | No direct effect. |
| ERdj4 | Strongly Decreased | Unaffected | Unaffected |
| PDI | Moderately Decreased or Unchanged | Unchanged | Moderately Decreased |
This table is a synthesis of findings from multiple studies and direct quantitative comparisons may vary depending on the experimental context.
Signaling Pathways and Experimental Workflow
To visualize the interplay of these inhibitors with the UPR, the following diagrams illustrate the signaling pathways and a typical experimental workflow for their study.
Caption: The Unfolded Protein Response (UPR) signaling pathway and points of intervention by inhibitors.
Caption: General experimental workflow for studying the effects of UPR inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the downstream effects of UPR modulators. Specific details may need to be optimized for different cell types and experimental conditions.
Quantitative Real-Time PCR (qRT-PCR) for UPR Gene Expression
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound, a comparator compound (e.g., GSK2606414, Ceapin-A7), and/or an ER stress inducer (e.g., tunicamycin, thapsigargin) for the specified duration. Include a vehicle-treated control group.
-
RNA Isolation: Harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific) with oligo(dT) and random hexamer primers.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (e.g., XBP1s, BiP, CHOP, ATF4) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green-based qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems).
-
Data Analysis: Perform the qPCR reaction using a real-time PCR instrument. Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.
Western Blotting for UPR Protein Levels
-
Cell Lysis: Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., BiP/GRP78, CHOP, ATF4, p-eIF2α, total eIF2α, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Conclusion
This compound is a valuable tool for specifically interrogating the IRE1α-XBP1 branch of the UPR. Its inhibitory action on XBP1 splicing provides a clear and measurable downstream endpoint. However, the intricate crosstalk between the UPR pathways, including the compensatory activation of the PERK branch upon IRE1α inhibition, highlights the importance of a multi-faceted approach to studying ER stress. By comparing the effects of this compound with those of PERK and ATF6 inhibitors, researchers can dissect the specific contributions of each UPR branch to cellular fate in response to ER stress. The experimental protocols and data presented in this guide offer a framework for designing and interpreting such comparative studies.
References
- 1. ER stress signaling has an activating transcription factor 6α (ATF6)-dependent “off-switch” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceapins are a new class of unfolded protein response inhibitors, selectively targeting the ATF6α branch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. IRE1-XBP1 Pathway of the Unfolded Protein Response Is Required during Early Differentiation of C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The UPR Activator ATF6 Responds to Proteotoxic and Lipotoxic Stress by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
MKC3946 Demonstrates Potent Anti-Tumor Activity in Xenograft Models by Targeting the IRE1α-XBP1 Pathway
A comprehensive analysis of preclinical data highlights the efficacy of MKC3946 in multiple myeloma xenograft models, positioning it as a promising therapeutic candidate. This guide provides a comparative overview of its performance against other IRE1α inhibitors, supported by experimental data and detailed methodologies.
Researchers in oncology and drug development are continually seeking novel therapeutic agents that can effectively target cancer cell vulnerabilities. This compound, a small molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α) endonuclease domain, has emerged as a significant compound of interest. Preclinical studies have validated its anti-tumor activity, particularly in the context of multiple myeloma, a hematological malignancy characterized by high levels of endoplasmic reticulum (ER) stress.
This compound exerts its therapeutic effect by specifically inhibiting the IRE1α-mediated splicing of X-box binding protein 1 (XBP1) mRNA.[1][2] This intervention disrupts the unfolded protein response (UPR), a critical survival pathway for cancer cells under ER stress, leading to apoptosis and significant inhibition of tumor growth in vivo.[1][2]
Comparative Efficacy of IRE1α Inhibitors in Xenograft Models
To contextualize the anti-tumor activity of this compound, this guide provides a comparative summary of its performance alongside other notable IRE1α inhibitors that have been evaluated in similar preclinical xenograft models.
| Compound | Cancer Model | Xenograft Model | Dosing Regimen | Key Outcomes | Reference |
| This compound | Multiple Myeloma | RPMI 8226 | 100 mg/kg, i.p. | Significant tumor growth inhibition. | [3] |
| This compound + Bortezomib (B1684674) | Multiple Myeloma | RPMI 8226 | This compound: 100 mg/kg, i.p.; Bortezomib: 0.1 mg/kg, i.p. | Enhanced tumor growth inhibition compared to either agent alone. | [3] |
| STF-083010 | Multiple Myeloma | RPMI 8226 | 30 mg/kg, i.p., once weekly for 2 weeks | Significant anti-myeloma activity. | [4] |
| MKC8866 | Prostate Cancer | LNCaP, C4-2, 22Rv1 | Not specified | Strong inhibition of xenografted tumor growth. | [5] |
| 4µ8C | Hepatocellular Carcinoma | Chemically induced | Not specified | Reduced tumor burden. | [6] |
Note: The table above provides a summary of findings from various preclinical studies. Direct comparison of efficacy is challenging due to variations in experimental design, including the specific xenograft models and dosing schedules used.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo studies cited in this guide.
RPMI 8226 Multiple Myeloma Xenograft Model (this compound)
-
Cell Line: RPMI 8226 human multiple myeloma cells.
-
Animal Model: Severe combined immunodeficient (SCID) mice.
-
Tumor Implantation: Subcutaneous injection of RPMI 8226 cells into the flank of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered intraperitoneally (i.p.) at a dose of 100 mg/kg.[3] In combination therapy studies, bortezomib was administered i.p. at 0.1 mg/kg.[3]
-
Monitoring: Tumor volume was measured regularly to assess tumor growth inhibition.
-
Endpoint: The study was concluded when tumors in the control group reached a predetermined size, and tumors were excised for further analysis, including the assessment of XBP1 splicing.
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and experimental design, the following diagrams have been generated using the DOT language.
Caption: The IRE1α signaling pathway under ER stress and the inhibitory action of this compound.
Caption: Workflow of the RPMI 8226 xenograft model experiment to evaluate this compound anti-tumor activity.
References
- 1. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies [mdpi.com]
- 5. Inhibition of IRE1 RNase activity modulates the tumor cell secretome and enhances response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of MKC-3946: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the potent IRE1α inhibitor MKC-3946, adherence to proper disposal protocols is paramount for maintaining a safe and compliant laboratory environment. This guide provides essential safety and logistical information to facilitate the appropriate management of MKC-3946 waste.
According to available safety data, MKC-3946 is not classified as a hazardous substance under Regulation (EC) No. 1907/2006 (REACH).[1] Consequently, a formal safety data sheet (SDS) with specific disposal instructions is not mandated.[1] However, the absence of a hazardous classification does not preclude the need for responsible waste management. All chemical waste, regardless of its hazard classification, should be handled in accordance with institutional guidelines and local regulations.
Quantitative Data Summary
For ease of reference, key quantitative data for MKC-3946 are summarized in the table below. This information is critical for both experimental design and the formulation of a comprehensive disposal plan.
| Parameter | Value | Source |
| Purity | ≥98% | Cayman Chemical |
| 99.21% | MedchemExpress | |
| 99.89% | Selleck Chemicals | |
| Storage Temperature (Stock Solution) | -20°C (up to 1 year) | MedchemExpress |
| -80°C (up to 2 years) | MedchemExpress | |
| Molecular Weight | 380.46 g/mol | Selleck Chemicals |
| Solubility in DMSO | 14 mg/mL | Cayman Chemical |
| 38 mg/mL | Selleck Chemicals | |
| Solubility in DMF | 20 mg/mL | Cayman Chemical |
| Solubility in Ethanol | 3 mg/mL | Selleck Chemicals |
| Water Solubility | Insoluble | Selleck Chemicals |
General Disposal Procedures
In the absence of specific federal or international mandates for MKC-3946 disposal, the following procedural steps, grounded in standard laboratory safety practices, should be followed.
Step 1: Review Institutional and Local Regulations Before initiating any disposal process, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of non-hazardous chemical waste. Local and state regulations may also apply and must be followed.
Step 2: Segregation of Waste Proper waste segregation is crucial to prevent unintended chemical reactions and to ensure that waste is managed in the most appropriate manner.
-
Solid Waste: Unused or expired solid MKC-3946 should be collected in a designated, clearly labeled waste container for non-hazardous chemical solids.
-
Liquid Waste: Solutions containing MKC-3946, such as those prepared in DMSO or other solvents, should be collected in a separate, sealed, and clearly labeled container for non-hazardous chemical liquid waste. Do not mix with aqueous waste if the solvent is not water-miscible.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with MKC-3946 should be disposed of as solid chemical waste in accordance with institutional protocols.
Step 3: Waste Collection and Storage Store waste containers in a designated, well-ventilated area away from incompatible materials. Ensure that all containers are properly sealed to prevent leaks or spills.
Step 4: Arrange for Professional Disposal Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the collected waste. Do not dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your institution and local regulations.
Experimental Workflow for Disposal Decision-Making
The following diagram illustrates the logical workflow for determining the appropriate disposal path for MKC-3946 waste in a research setting.
Caption: Disposal workflow for MKC-3946 waste.
Signaling Pathway Inhibition by MKC-3946
MKC-3946 is a potent inhibitor of the inositol-requiring enzyme 1α (IRE1α) endoribonuclease activity.[2][3] This inhibition blocks the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the unfolded protein response (UPR) pathway.[3][4] The diagram below illustrates this mechanism of action.
Caption: Mechanism of action of MKC-3946.
References
Essential Safety and Operational Protocols for Handling MKC-3946
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of MKC-3946, a potent inhibitor of inositol-requiring enzyme 1α (IRE1α). The following procedural guidance is designed to ensure the safety of laboratory personnel and to provide a clear operational framework for experimental use and subsequent waste management.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure to MKC-3946, which is typically supplied as a crystalline solid. The following table summarizes the recommended PPE based on the task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant boots or shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over lab coat- Chemical-resistant footwear | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors are generated) |
Operational Plan: Step-by-Step Guidance
This section outlines a standard operational workflow for preparing and using MKC-3946 in a typical in-vitro cell-based assay.
Preparation
-
Designate a Handling Area: All handling of solid MKC-3946 and concentrated stock solutions must occur in a designated and restricted area, such as a certified chemical fume hood.
-
Assemble Materials: Before handling the compound, gather all necessary equipment, including PPE, weighing paper, spatulas, vials, and solvents.
-
Prepare Waste Containers: Have clearly labeled, sealed waste containers ready for all types of waste that will be generated (solid, liquid, sharps).
Stock Solution Preparation
MKC-3946 is soluble in DMF (20 mg/ml) and DMSO (14 mg/ml).
-
Weighing: Within the chemical fume hood, carefully weigh the desired amount of MKC-3946 powder using a tared weigh boat.
-
Solubilization: In a suitable vial, add the appropriate volume of solvent (e.g., DMSO) to the weighed MKC-3946 powder. Cap the vial and vortex until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]
In-Vitro Experiment: IRE1α Inhibition Assay
The following is a representative protocol for a cell-based assay to determine the inhibitory effect of MKC-3946 on IRE1α-mediated XBP1 splicing.
Experimental Workflow for IRE1α Inhibition Assay
Caption: Workflow for an in-vitro IRE1α inhibition assay.
Detailed Methodology:
-
Cell Seeding: Seed a human cell line known to express IRE1α (e.g., RPMI 8226) in a multi-well plate and allow the cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the MKC-3946 stock solution in the appropriate cell culture medium.
-
ER Stress Induction: Treat the cells with an ER stress-inducing agent, such as Tunicamycin, to activate the IRE1α pathway.
-
Inhibitor Treatment: Immediately following stress induction, treat the cells with the various concentrations of MKC-3946. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 4-6 hours) to allow for IRE1α activation and XBP1 splicing.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
RT-PCR: Perform reverse transcription followed by PCR using primers that flank the XBP1 splice site. This will amplify both the spliced and unspliced forms of XBP1 mRNA.
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel. The unspliced XBP1 will appear as a larger band, while the spliced XBP1 will be a smaller band.
-
Analysis: Quantify the intensity of the spliced and unspliced XBP1 bands to determine the dose-dependent inhibitory effect of MKC-3946.
Disposal Plan: Step-by-Step Guidance
Proper disposal of MKC-3946 and all contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety. All waste generated should be treated as hazardous chemical waste.
Unused Stock Solution
-
Labeling: Ensure the vial containing the unused MKC-3946 stock solution is clearly labeled with its contents and the words "Hazardous Waste".
-
Containment: Place the sealed vial in a secondary container, such as a plastic tub, to prevent breakage and leaks.
-
Disposal Request: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department. Do not pour down the drain.
Contaminated Labware
-
Sharps: Dispose of all needles, syringes, and pipette tips used to handle MKC-3946 in a designated "Hazardous Sharps" container. This container should be puncture-resistant and leak-proof.
-
Non-Sharps: Dispose of contaminated plasticware, such as microfuge tubes and well plates, in a designated "Solid Hazardous Waste" container. This container should be lined with a heavy-duty plastic bag.
Liquid Waste
-
Aqueous Waste: Collect all cell culture media and buffers that have come into contact with MKC-3946 in a clearly labeled "Aqueous Hazardous Waste" container.
-
Solvent Waste: If organic solvents were used, collect them in a separate, compatible "Solvent Hazardous Waste" container. Never mix aqueous and solvent waste.
Contaminated PPE
-
Gloves, Gowns, etc.: Dispose of all single-use PPE that has come into contact with MKC-3946 in the "Solid Hazardous Waste" container.
Empty Containers
-
Triple Rinse: The original MKC-3946 container should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Rinsate Collection: Collect the rinsate as "Solvent Hazardous Waste".
-
Defacing: Completely deface or remove the label from the empty container.
-
Disposal: Dispose of the decontaminated container in the appropriate glass or plastic recycling bin, as per your institution's guidelines.
Signaling Pathway Diagram
MKC-3946 is an inhibitor of the endoribonuclease activity of IRE1α, a key sensor of the Unfolded Protein Response (UPR). The following diagram illustrates the IRE1α signaling pathway and the point of inhibition by MKC-3946.
IRE1α Signaling Pathway and Inhibition by MKC-3946
Caption: The IRE1α signaling pathway under ER stress and its inhibition by MKC-3946.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
